Product packaging for AZD6738(Cat. No.:)

AZD6738

Cat. No.: B8715501
M. Wt: 412.5 g/mol
InChI Key: OHUHVTCQTUDPIJ-UHFFFAOYSA-N
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Description

Contextualizing Ataxia Telangiectasia and Rad3-related (ATR) Kinase in DNA Damage Response Pathways

The DNA damage response (DDR) is a complex signaling network that is activated in eukaryotic cells upon detection of DNA damage. nih.govsigmaaldrich.comresearchgate.net This network coordinates various cellular processes, including DNA repair, cell cycle progression, and apoptosis, to safeguard genomic stability. nih.govresearchgate.net Key regulators of the DDR include the master kinases Ataxia Telangiectasia Mutated (ATM) and ATR. nih.govaacrjournals.org

While ATM is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA damage and, importantly, to DNA replication stress. nih.govaacrjournals.org Replication stress can arise from various factors, including stalled replication forks, DNA lesions, and oncogene activation. aacrjournals.organnualreviews.orgmdpi.com Upon activation, ATR phosphorylates numerous substrates, including the effector kinase Checkpoint kinase 1 (Chk1). aacrjournals.orgresearchgate.net The ATR-Chk1 pathway plays a crucial role in promoting cell cycle arrest, inhibiting replication origin firing, protecting stressed replication forks, and facilitating DNA repair. aacrjournals.org This coordinated response is essential for cell survival in the presence of DNA damage and replication stress. aacrjournals.org

Rationale for ATR Kinase Inhibition as a Research Strategy

The critical role of the ATR-Chk1 pathway in maintaining genomic stability and promoting cell survival, particularly under conditions of replication stress, provides a strong rationale for targeting ATR kinase activity in research. aacrjournals.organnualreviews.org Cancer cells often exhibit elevated levels of replication stress due to factors such as activated oncogenes and deficiencies in other DDR pathways. aacrjournals.orgmdpi.comoup.com This increased reliance on ATR signaling for survival makes tumor cells potentially more vulnerable to ATR inhibition compared to normal cells. aacrjournals.organnualreviews.orgoup.com

Inhibiting ATR kinase activity can disrupt the cell cycle checkpoints, impair DNA repair mechanisms, and lead to the accumulation of unrepaired DNA damage. researchgate.netnih.gov This can result in catastrophic mitotic entry and cell death, a phenomenon known as mitotic catastrophe, particularly in cells already compromised in their DDR capacity. researchgate.netspandidos-publications.com Research has shown that ATR inhibition can be synthetically lethal in tumor cells with defects in other DDR components, such as ATM or p53. oup.comresearchgate.net Furthermore, targeting ATR can enhance the effectiveness of conventional cancer therapies that induce DNA damage, such as chemotherapy and radiotherapy. astrazeneca.comresearchgate.netoncotarget.com

Historical Overview of ATR Inhibitor Development Leading to AZD6738

The development of ATR inhibitors for research and potential therapeutic applications has evolved over time, driven by the increasing understanding of the ATR kinase's role in the DDR. Early efforts in developing inhibitors for PI3K-like kinases, including ATR, faced challenges in achieving selectivity. tandfonline.com The identification of potent and selective ATR inhibitors marked a significant step forward.

This compound was developed by AstraZeneca as an analogue of an earlier compound, AZ20. researchgate.nettandfonline.com It was designed to be a potent and selective orally bioavailable ATR inhibitor with improved physicochemical and pharmacokinetic properties compared to previous compounds. researchgate.netacs.org Preclinical studies demonstrated that this compound effectively inhibited ATR kinase activity and its downstream target Chk1 phosphorylation. astrazeneca.comoncotarget.com Research findings indicated that this compound showed promising anti-tumor activity, particularly in models with ATM deficiency, and enhanced the effects of DNA-damaging agents. astrazeneca.comresearchgate.netoncotarget.comtandfonline.com These preclinical data provided the basis for further investigation of this compound in academic research settings and its subsequent evaluation in clinical studies. nih.gov

Detailed research findings on this compound highlight its biochemical potency and cellular effects. This compound inhibits ATR with an in vitro enzyme IC50 of 0.001 µM and inhibits phosphorylation of the ATR substrate CHK1 at Ser345 in cells with an IC50 of 0.074 µM. astrazeneca.comoncotarget.comd-nb.info Concentrations of this compound in the range of 0.3-1.0 µM typically lead to changes such as S-phase accumulation, impaired cell cycle progression, and increased levels of the DNA damage marker pan-nuclear γH2AX. astrazeneca.com this compound has demonstrated good selectivity against a broad panel of other kinases. astrazeneca.com

In preclinical studies, this compound monotherapy inhibited the proliferation of a significant proportion of solid and hematological cancer cell lines with an IC50 of less than 1 µM. astrazeneca.com Enhanced sensitivity to this compound has been observed in cell lines with loss of ATM function, although sensitivity is not restricted to these lines. astrazeneca.comaacrjournals.org In xenograft models, chronic daily oral dosing of this compound as a monotherapy showed significant dose-dependent tumor growth inhibition in ATM-deficient models, but not consistently in ATM-proficient models. astrazeneca.comresearchgate.net

Furthermore, research has shown that this compound exhibits synergistic cell killing activity when combined with DNA-damaging chemotherapy agents such as cisplatin (B142131), carboplatin (B1684641), gemcitabine (B846), and bendamustine (B91647), as well as with ionizing radiation, across multiple cell lines. astrazeneca.comoncotarget.comd-nb.info Significant enhancement of anti-tumor activity has been observed in vivo when this compound is combined with either ionizing radiation or carboplatin compared to monotherapies. astrazeneca.com

The following table summarizes some key preclinical data points for this compound:

MeasurementValueContextSource
In vitro enzyme IC50 (ATR)0.001 µMEnzyme assay astrazeneca.comoncotarget.com
Cellular IC50 (pCHK1 Ser345)0.074 µMCell-based assay astrazeneca.comoncotarget.comd-nb.info
Concentration for cellular effects0.3-1.0 µMCell-based assay astrazeneca.com
Selectivity (against 442 kinases)0/442 > 50% inhibition at 1 µMIn vitro screen astrazeneca.com
Monotherapy proliferation inhibition (cell lines)73/197 with IC50 < 1 µM3-day proliferation assays astrazeneca.com

Research continues to explore the mechanisms by which this compound exerts its effects and to identify the specific contexts in which ATR inhibition is most effective, both as a monotherapy and in combination with other treatments. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N6O2S B8715501 AZD6738

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)

InChI Key

OHUHVTCQTUDPIJ-UHFFFAOYSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Origin of Product

United States

Molecular Mechanisms of Azd6738 Action

Selective Inhibition of ATR Kinase Activity

AZD6738 exerts its effects through the direct and selective inhibition of ATR kinase activity. selleckchem.comnih.gov This selectivity is crucial for its therapeutic potential, as it minimizes off-target effects on other related kinases.

This compound functions as an ATP-competitive inhibitor of ATR kinase. astrazeneca.comnih.gov This means that it binds to the ATP-binding pocket of the ATR enzyme, preventing the natural substrate, ATP, from binding and thereby inhibiting the kinase's ability to phosphorylate its downstream targets. This competitive inhibition is a key feature of its molecular interaction with ATR. The in vitro IC50 for this compound against ATR has been reported to be 1 nM. selleckchem.com

A hallmark of this compound is its high selectivity for ATR over other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, such as Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), as well as other related kinases like mTOR and AKT. nih.govastrazeneca.com Preclinical studies have demonstrated a significant margin of activity between ATR and these other kinases. For instance, this compound shows no significant inhibition of DNA-PK, ATM, mTOR, or AKT, with IC50 values greater than 5 µM in cellular assays. astrazeneca.com In a screen against 442 kinases, this compound at a concentration of 1 µM showed over 50% inhibition for none of them. astrazeneca.com Another study reported that the IC50 for mTOR was 5.7 µM. nih.gov This high degree of selectivity underscores the targeted nature of this compound's action.

KinaseIC50 (µM)Selectivity vs. ATR (fold)
ATR0.0011
ATM> 30> 30,000
DNA-PK> 30> 30,000
mTOR> 23> 23,000
PI3Kα> 30> 30,000

Intracellular Signaling Pathway Modulation by this compound

By inhibiting ATR, this compound sets off a cascade of changes in intracellular signaling pathways that are critical for the cellular response to DNA damage and replication stress.

One of the most immediate and direct consequences of ATR inhibition by this compound is the suppression of the phosphorylation of Checkpoint Kinase 1 (CHK1) at serine 345 (Ser345). nih.govspandidos-publications.com CHK1 is a primary downstream target of ATR, and its phosphorylation at this site is a critical step in the activation of the G2/M cell cycle checkpoint in response to DNA damage. researchgate.netnih.govspandidos-publications.com By preventing CHK1 phosphorylation, this compound effectively abrogates this checkpoint, allowing cells with damaged DNA to proceed into mitosis, a process that can lead to cell death. researchgate.netselleckchem.com The IC50 for the inhibition of CHK1 Ser345 phosphorylation in cells by this compound is 0.074µM. astrazeneca.com

Interestingly, the inhibition of the ATR pathway by this compound can lead to a compensatory activation of the ATM-dependent signaling pathway. aacrjournals.orgbwise.kr This is evidenced by the increased phosphorylation of ATM substrates such as RAD50 and CHK2. aacrjournals.orgbwise.kr This activation of the ATM pathway is thought to be a cellular response to the accumulation of DNA double-strand breaks that occur when the ATR-mediated repair pathways are blocked. bwise.kr In some cancer cells with functional ATM, this compensatory activation can attenuate the sensitivity to this compound. bwise.kraacrjournals.org

This compound's Impact on Cellular Cycle Regulation and Fate

This compound, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, significantly influences cell cycle progression and ultimate cell fate by disrupting the DNA damage response (DDR) network. nih.govresearchgate.net ATR kinase is a critical regulator that responds to DNA replication stress and damage, activating downstream pathways to control cell-cycle checkpoints, particularly at the S and G2/M phases. researchgate.netaacrjournals.orgnih.gov By inhibiting ATR, this compound compromises the cell's ability to manage DNA lesions, leading to cell cycle dysregulation, accumulation of DNA damage, and the induction of specific cellular outcomes such as apoptosis or senescence. acs.orgresearchgate.net

Impairment of S-phase Progression and Accumulation

The inhibition of ATR by this compound directly interferes with the intra-S-phase checkpoint, a crucial mechanism for pausing DNA replication to allow for the repair of damaged DNA. This interference results in impaired S-phase progression and an accumulation of cells in this phase. researchgate.net In cancer cells with existing DNA repair defects, such as dysfunctional Ataxia-Telangiectasia Mutated (ATM), this effect is particularly pronounced. aacrjournals.org

Studies in gastric cancer cell lines with deficient ATM have demonstrated that treatment with this compound leads to a significant, dose-dependent increase in the S-phase and sub-G1 populations, indicating cell cycle arrest and subsequent cell death. aacrjournals.org This S-phase arrest is a consequence of unresolved replication stress. When ATR is inhibited, replication forks that have stalled due to DNA damage cannot be properly stabilized and repaired, leading to their collapse and the formation of DNA double-strand breaks. researchgate.net This accumulation of irreversible DNA damage prevents the cell from completing DNA synthesis, trapping it in the S-phase. aacrjournals.orgresearchgate.net

The table below summarizes findings on this compound's effect on S-phase progression from various studies.

Cell LineCancer TypeKey Findings
SNU-601Gastric CancerThis compound treatment led to S-phase arrest and accumulation of DNA damage in these ATM-dysfunctional cells. aacrjournals.org
Multiple Cell LinesVarious CancersThe compound was shown to impair S-phase cell cycle progression, associated with replication fork stalling. researchgate.net
HT29Colorectal CancerWhen combined with 5-fluorouracil (B62378), this compound induced S-phase arrest. nih.govspandidos-publications.com
LoVoColorectal CancerThe parent compound of this compound induced S-phase arrest and an increase in DNA damage markers. acs.org

Dysregulation of G1/S and G2/M Cell Cycle Checkpoints

This compound's primary mechanism involves the abrogation of cell cycle checkpoints that are dependent on ATR activity, most notably the G2/M checkpoint. nih.govaacrjournals.org This checkpoint prevents cells with damaged DNA from entering mitosis. By inhibiting ATR, this compound overrides this crucial safety mechanism. jci.orgcloudfront.net In the context of DNA damage induced by agents like radiation or certain chemotherapies, ATR inhibition forces cells to prematurely enter mitosis with unrepaired DNA, a process that often leads to mitotic catastrophe and cell death. aacrjournals.org

Research has consistently shown that this compound abrogates the radiation-induced G2 checkpoint across various cancer cell lines, irrespective of their p53 status. aacrjournals.orgcloudfront.net This leads to a significant increase in the fraction of cells in mitosis, as marked by the phosphorylation of histone H3. aacrjournals.orgjci.org

While the most prominent effect is on the G2/M checkpoint, this compound can also influence the G1/S checkpoint. In cells with functional p53, ATR inhibition can lead to the activation of the ATM kinase pathway. nih.govresearchgate.net This compensatory activation can stabilize p53 and induce the expression of p21, a cyclin-dependent kinase inhibitor, resulting in a G1/S cell cycle arrest. nih.govresearchgate.net This effect is context-dependent, occurring in cells with intact ATM/p53 signaling pathways. nih.govspandidos-publications.com

The following table details research findings on the dysregulation of cell cycle checkpoints by this compound.

CheckpointCellular ContextObserved Effect of this compound
G2/M Irradiated cancer cellsAbrogates radiation-induced G2 arrest, forcing premature entry into mitosis. nih.govaacrjournals.orgcloudfront.net
G2/M Biliary tract cancer cellsIncreased G2/M arrest was observed in sensitive cell lines. nih.gov
G2/M Colorectal cancer cells (with 5-FU)Inhibited the 5-FU-induced G2 checkpoint, leading to an increased number of mitotic cells. nih.govspandidos-publications.com
G1/S p53-wildtype NSCLC cellsInduced ATM activation, p53 stabilization, and p21 expression, consistent with G1/S arrest. nih.gov
G1/S TP53/ATM wild-type CLL cellsCaused G1/S cell cycle arrest. researchgate.net

Mechanisms of Induced Programmed Cell Death (Apoptosis)

The profound disruption of cell cycle checkpoints and the accumulation of catastrophic DNA damage caused by this compound ultimately trigger programmed cell death, or apoptosis. researchgate.net The inability of cancer cells to repair DNA damage in the absence of functional ATR signaling leads to overwhelming genomic instability, a potent trigger for the apoptotic cascade. aacrjournals.org

A key indicator of apoptosis is the activation of caspases, a family of protease enzymes. Studies have shown that this compound treatment, particularly in cells with pre-existing DDR deficiencies like ATM mutations, leads to caspase-3-dependent apoptosis. aacrjournals.org This is evidenced by the increased expression of cleaved caspase-3 and the cleavage of its substrate, PARP (Poly ADP-ribose polymerase). aacrjournals.orgnih.gov

The induction of apoptosis is often preceded by a marked increase in markers of DNA damage, such as the phosphorylated form of histone H2AX (γH2AX). nih.govnih.gov This marker signifies the presence of DNA double-strand breaks, which accumulate when replication forks collapse due to ATR inhibition. aacrjournals.org The combination of this compound with DNA-damaging chemotherapies, such as 5-fluorouracil or belotecan (B1684226), has been shown to synergistically increase γH2AX levels and the rate of apoptosis. nih.govspandidos-publications.comnih.gov Furthermore, combining this compound with PARP inhibitors like olaparib (B1684210) can effectively induce p53-dependent apoptosis. researchgate.net

Senescence Induction in Specific Cellular Contexts

In addition to apoptosis, cellular senescence is another potential fate for cancer cells treated with this compound. Senescence is a state of irreversible cell cycle arrest, where cells remain metabolically active but no longer proliferate. This outcome can be triggered by various stressors, including extensive DNA damage that the cell cannot fully repair. acs.orgnih.gov

In certain cellular contexts, particularly following prolonged exposure to this compound, cancer cells can enter a senescent state. For instance, studies in non-small cell lung cancer (NSCLC) cell lines have reported that this compound can induce both apoptosis and senescence. acs.orgnih.gov Similarly, in HeLa cells deficient in RNASEH2, an enzyme involved in resolving RNA:DNA hybrids, prolonged treatment with this compound was shown to induce senescence, as identified by staining for senescence-associated β-galactosidase activity. researchgate.net This suggests that in contexts of heightened replication stress, where DNA damage is chronic but may not immediately reach the threshold for apoptosis, senescence can act as an alternative tumor-suppressive mechanism. nih.govresearchgate.net

This compound, also known as ceralasertib, is a potent and selective orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase nih.govresearchgate.netnih.govaacrjournals.orgmanchester.ac.uk. ATR plays a critical role in the DNA damage response (DDR), particularly in responding to stalled DNA replication forks by promoting G2-M cell-cycle checkpoints and facilitating fork restart nih.govresearchgate.netnih.govaacrjournals.org. Inhibition of ATR with this compound leads to the inability to resolve replication-associated damage, resulting in the accumulation of DNA strand breaks and ultimately cell death aacrjournals.orgresearchgate.net. Preclinical studies have extensively investigated the activity of this compound as a monotherapy in various cancer models nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.orgresearchgate.netastrazeneca.comresearchgate.netnih.govresearchgate.nete-crt.orgresearchgate.net.

Preclinical Efficacy Studies of this compound

Preclinical investigations have explored the efficacy of this compound as a single agent in both in vitro cellular models and in vivo non-human models, providing insights into its potential therapeutic application nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.orgresearchgate.netastrazeneca.comresearchgate.netnih.govresearchgate.nete-crt.orgresearchgate.net.

Monotherapy Investigations in In Vitro Cellular Models

In vitro studies using diverse cancer cell lines have characterized the antiproliferative effects of this compound and identified factors influencing cellular sensitivity nih.govastrazeneca.comresearchgate.netnih.govresearchgate.nete-crt.org.

Differential Proliferation Inhibition Across Diverse Cancer Cell Line Panels

This compound has demonstrated the ability to inhibit the proliferation of cancer cell lines across various histologies nih.govastrazeneca.com. In a study assessing growth-inhibitory activity across 276 different cancer cell lines, the median 50% growth inhibition (GI50) was 1.47 μmol/L nih.gov. Approximately 13% of these cell lines (38 out of 276) exhibited a GI50 less than the median, and 30% had a GI50 below 1 μmol/L nih.gov. Another study reported that this compound monotherapy inhibited the proliferation of 73 out of 197 solid and hematological cell lines with an IC50 of less than 1 µM in 3-day proliferation assays astrazeneca.com.

Characterization of Enhanced Cellular Sensitivity in ATM-Deficient Models

Enhanced sensitivity to this compound has been observed in, but is not exclusive to, cell lines with defects in the ATM pathway nih.govresearchgate.netnih.govastrazeneca.comresearchgate.nete-crt.org. ATM is another key kinase in the DDR, and its deficiency can lead to increased reliance on ATR for DNA repair researchgate.netaacrjournals.org. Studies stratifying cell lines by ATM function have shown a significant association between complete absence of ATM function and sensitivity to ATR inhibitors like this compound nih.gov. This suggests that ATM-deficient tumors may be particularly vulnerable to ATR inhibition researchgate.net.

Efficacy in Oncogene-Driven Replication Stress Models (e.g., CCNE1 Amplification)

Cell lines harboring putative drivers of replication stress, such as CCNE1 amplification, have also shown elevated sensitivity to this compound in vitro nih.govresearchgate.netnih.govaacrjournals.org. Oncogene activation can lead to increased replication stress, making cancer cells more dependent on ATR for survival nih.gov.

Activity Against Specific Cancer Cell Lines (e.g., NSCLC, Gastric, Colorectal, Ovarian, Hematological)

This compound has shown activity in vitro against cell lines derived from various cancer types, including non-small cell lung cancer (NSCLC), gastric cancer, colorectal cancer, ovarian cancer, and hematological malignancies nih.govmanchester.ac.ukresearchgate.netastrazeneca.comnih.govresearchgate.nete-crt.orgnih.gov.

In biliary tract cancer (BTC), among nine human BTC cell lines tested, SNU478 and SNU869 were the most sensitive to this compound, both of which showed low expression of ATM and p53 e-crt.org. This compound induced G2/M arrest and increased the sub-G1 phase in these sensitive cell lines e-crt.org.

In pancreatic ductal adenocarcinoma (PDAC), this compound showed varying degrees of growth inhibition across a panel of human and mouse cell lines nih.gov. While some lines showed moderate sensitivity (e.g., SW1990, Capan-1, AsPC-1), others exhibited resistance (e.g., HPAF-II, Capan-2, MiaPaCa-2, Panc-1) nih.gov.

This compound has also been investigated in colorectal cancer cell lines, with studies noting its ability to inhibit cell viability researchgate.net.

Table 1 summarizes representative in vitro sensitivity data for this compound across different cancer cell lines.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound Monotherapy (Intended to be interactive)

Cancer TypeCell LineSensitivity Metric (e.g., GI50, IC50)Value (µM)ATM StatusNotesSource
Diverse Cancer PanelN/AMedian GI501.47N/AAcross 276 cell lines nih.gov
Diverse Cancer PanelN/AIC50 < 1 µM< 1N/A73 out of 197 cell lines astrazeneca.com
Biliary Tract CancerSNU478SensitivityHighLow ATM/p53Most sensitive among 9 BTC lines e-crt.org
Biliary Tract CancerSNU869SensitivityHighLow ATM/p53Most sensitive among 9 BTC lines e-crt.org
Pancreatic CancerSW1990GR500.94N/AModerate sensitivity nih.gov
Pancreatic CancerMiaPaCa-2GR509.8N/AResistant nih.gov
Colorectal CancerLoVoSensitivitySensitiveMRE11A-mutantUsed in in vivo studies nih.gov
Breast CancerHCC1806SensitivitySensitiveN/AHarbors CCNE1 amplification nih.gov
Breast CancerHCC1954SensitivityInsensitiveN/AUsed as WT control in xenograft studies nih.gov

Monotherapy Investigations in In Vivo Non-Human Models

Preclinical in vivo studies using xenograft models have evaluated the antitumor activity of this compound monotherapy, particularly focusing on models with specific genetic alterations nih.govastrazeneca.comresearchgate.nete-crt.org.

Assessment of Tumor Growth Inhibition in ATM-Deficient Xenograft Models

Chronic daily oral dosing of this compound as monotherapy has shown significant dose-dependent tumor growth inhibition against several ATM-deficient xenograft models astrazeneca.comresearchgate.net. In contrast, minimal or no significant antitumor activity was observed in ATM-proficient xenograft models at equivalent, tolerated doses astrazeneca.comresearchgate.net.

Studies in LoVo (MRE11A-mutant, affecting ATM pathway signaling) and Granta-519 xenografts demonstrated dose-dependent efficacy with significant tumor growth inhibition (TGI) nih.gov. For instance, in LoVo xenografts, 50 mg/kg once daily dosing showed significant TGI, while 25 mg/kg showed moderate activity, and 10 mg/kg showed no activity nih.gov. Dosing at 12.5 mg/kg twice daily showed equivalent antitumor activity to 50 mg/kg once daily nih.gov. Significant antitumor activity was also observed in NCI-H23 xenografts, consistent with in vitro data, but not in the ATM-proficient A549 model nih.gov.

In a FaDu ATM knockout xenograft model, significant activity was observed with continuous daily dosing at 25 or 50 mg/kg once daily nih.gov. However, weaker growth inhibition was seen when dosing was reduced to a 3-days-on/4-days-off schedule nih.gov.

In a SNU478 biliary tract cancer xenograft model (low ATM and p53 expression), this compound monotherapy (25 mg/kg) significantly suppressed tumor growth compared to the control group e-crt.org.

These in vivo findings in ATM-deficient models align with the in vitro observations, supporting the hypothesis that tumors with ATM pathway defects are more sensitive to ATR inhibition by this compound nih.govresearchgate.net.

Table 2 provides a summary of representative in vivo monotherapy efficacy data in ATM-deficient xenograft models.

Table 2: In Vivo Antitumor Activity of this compound Monotherapy in ATM-Deficient Xenograft Models (Intended to be interactive)

Xenograft ModelATM StatusThis compound Dosing Regimen (Example)Observed Antitumor ActivityNotesSource
LoVoMRE11A-mutant50 mg/kg once dailySignificant TGIDose-dependent efficacy observed nih.gov
Granta-519ATM-deficient50 mg/kg once dailySignificant TGIDose-dependent efficacy observed nih.gov
NCI-H23ATM-deficientN/ASignificant activityConsistent with in vitro data nih.gov
FaDuATM knockout25 or 50 mg/kg once dailySignificant activityContinuous dosing showed better inhibition nih.gov
SNU478Low ATM/p5325 mg/kgSuppressed tumor growthCompared to control group e-crt.org
ATM-ProficientATM-proficientVariousMinimal/No significant activityUsed as control models astrazeneca.comresearchgate.net

Preclinical Efficacy Studies of Azd6738

Monotherapy Investigations in In Vivo Non-Human Models

Comparative Efficacy in ATM-Proficient Xenograft Models

Preclinical studies have investigated the efficacy of AZD6738 in various xenograft models. While enhanced sensitivity to ATR inhibitors has been observed in models with defects in the ATM pathway, this compound has also demonstrated antitumor activity in models beyond those with DDR defects. nih.govaacrjournals.orgresearchgate.net

Studies in ATM-proficient xenograft models, such as the HCC1806 model which harbors CCNE1 amplification, have shown a dose-dependent increase in efficacy with this compound treatment. nih.gov For instance, in one study, doses of 6.25 mg/kg twice daily showed weak antitumor activity, while incremental improvements in growth inhibition were observed at doses greater than 12.5 mg/kg twice daily. nih.gov Another study comparing 12.5 mg/kg twice daily and 50 mg/kg once daily dosing regimens found equivalent antitumor activity, suggesting that the duration of exposure above a certain threshold (IC90) rather than high peak concentration drives the activity in these models. nih.gov

However, some studies specifically noted that chronic daily oral dosing of this compound as monotherapy showed significant dose-dependent tumor growth inhibition against several ATM-deficient xenograft models but not ATM-proficient ones at equivalent, tolerated doses. astrazeneca.comresearchgate.netresearchgate.net This highlights a differential sensitivity based on ATM status in certain contexts.

Correlation of Pharmacodynamic Biomarker Modulation with Antitumor Activity

The antitumor activity of this compound in vivo has been shown to correlate with the modulation of key pharmacodynamic biomarkers involved in the DNA damage response. nih.govaacrjournals.org this compound modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX. nih.govaacrjournals.orgresearchgate.net

In xenograft studies, this compound showed a dose-dependent modulation of CHK1 phosphorylation and an increase in pan-nuclear γH2AX staining. astrazeneca.com Analysis of pRAD50 also demonstrated a dose-dependent increase with this compound. nih.govresearchgate.net The induction of pRAD50 with 12.5 mg/kg twice daily dosing was similar to that observed with 50 mg/kg once daily dosing, which was consistent with the pharmacokinetic profile and observed growth inhibition activity. nih.gov

A linear positive correlation has been observed between free plasma concentrations of this compound (pharmacokinetics), the induction of pharmacodynamic biomarkers such as pCHK1, pRAD50, and γH2AX, and the resulting antitumor efficacy (measured by %TGI). nih.govaacrjournals.orgresearchgate.net This indicates that the dose, drug exposure, and modulation of these DDR signaling biomarkers are related to the observed efficacy of this compound in vivo. nih.govresearchgate.net

Data from studies have shown varying magnitudes and timing of induction for these biomarkers. While trends were similar, pRAD50 showed the largest induction (12%-18%), followed by γH2AX (8%-12%) and pCHK1 (5%-8%) in one study. researchgate.net The timing of peak induction also differed, with pCHK1 being inhibited initially before increasing, while pRAD50 peaked later and remained elevated, and γH2AX showed a peak early and also remained elevated. researchgate.net

Mathematical modeling has further confirmed a consistent pharmacokinetic-pharmacodynamic relationship for the fold increase of pRAD50, demonstrating that the effect was not saturated at the tested drug exposures. researchgate.net Modeling also indicated a relationship between pRAD50 induction and antitumor activity across different models, with the fold induction required for efficacy increasing with baseline pRAD50 levels, suggesting that low baseline pRAD50 might indicate impaired signaling and thus sensitivity to DDR inhibition. researchgate.net

Combinatorial Research Strategies in In Vitro Models

This compound has been extensively investigated in combination with various DNA-damaging agents in in vitro models to explore synergistic interactions and potential strategies to enhance antitumor activity. nih.govresearchgate.netnih.gov Mechanistically, ATR inhibitors are expected to synergize with DNA-damaging agents that induce replication stress. nih.govaacrjournals.org

Synergy with DNA Damaging Chemotherapeutic Agents

In vitro studies have demonstrated that this compound combines synergistically with several classes of DNA damaging chemotherapeutic agents across a panel of cancer cell lines. nih.govastrazeneca.comresearchgate.netaacrjournals.org

Platinum Compounds (e.g., Cisplatin (B142131), Carboplatin (B1684641), Oxaliplatin)

This compound has shown synergistic cell killing activity when used in combination with platinum-based DNA-interstrand crosslinkers such as cisplatin, carboplatin, and oxaliplatin (B1677828) in vitro. nih.govastrazeneca.comaacrjournals.org

Studies using a panel of cell lines have reported a higher degree of combination activity, as measured by median synergy scores, with platinum agents. nih.govaacrjournals.org For example, in one study, the range of median synergy scores with platinum compounds was 0.83–4.3. aacrjournals.org

Specific examples include studies in non-small cell lung cancer (NSCLC) cell lines where this compound strongly synergized with cisplatin, particularly in ATM-deficient cells, but also showed additive to synergistic inhibition in ATM-proficient cell lines at higher doses. oncotarget.comresearchgate.net In biliary tract cancer cell lines, this compound exhibited synergistic anti-proliferative effects in combination with cisplatin. e-crt.orgresearchgate.net Similarly, the combination of oxaliplatin and this compound has shown enhanced antitumor efficacy in vitro, with the combination increasing γH2AX and cleaved caspase-3 compared to monotherapy, indicating increased DNA damage and apoptosis. researchgate.net Preclinical evidence supporting synergy between platinum agents like carboplatin and this compound has also been demonstrated in in vitro studies using patient-derived xenografts. nih.govaacrjournals.org

Antimetabolites (e.g., Gemcitabine (B846), Trifluridine (B1683248), 5-Fluorouracil)

This compound has also demonstrated synergistic activity in combination with antimetabolite agents such as gemcitabine, trifluridine, and 5-fluorouracil (B62378) (5-FU) in vitro. nih.govastrazeneca.comaacrjournals.org

Studies have shown that this compound synergizes with gemcitabine in vitro across various cell lines, including pancreatic cancer cells and NSCLC cell lines. researchgate.netoncotarget.comspandidos-publications.comdntb.gov.ua The median synergy scores with antimetabolite agents in one study ranged from 0.83 to 4.3, similar to platinum compounds. aacrjournals.org

In colorectal cancer cells, the combination of this compound with trifluridine has been shown to suppress cell viability synergistically across multiple cell lines, with combination index scores indicating synergy. spandidos-publications.com Similarly, this compound has been reported to increase the sensitivity of colorectal cancer cells to 5-FU by inhibiting the repair of DNA damage. spandidos-publications.comresearchgate.netascopubs.org In vitro experiments with colorectal cancer cell lines demonstrated that the this compound/5-FU combination increased the number of mitotic cells, decreased CHK1 phosphorylation, increased cleaved caspase-3 and phosphorylated H2A.X variant histone levels, and decreased cell proliferation compared to 5-FU alone. researchgate.net

Topoisomerase Inhibitors (e.g., Irinotecan (B1672180), Belotecan)

Combinations of this compound with topoisomerase inhibitors, such as irinotecan (and its active metabolite SN38) and belotecan (B1684226), have also been investigated in vitro, showing synergistic potential. nih.govaacrjournals.orgaacrjournals.org

Studies have indicated combination activity with Top1 inhibitors like SN38 (irinotecan) and topotecan, although the median synergy scores (0.29–0.38) were generally lower compared to platinum and antimetabolite agents in one broad screen. nih.govaacrjournals.org

Research in ovarian cancer cell lines, including chemotherapy-resistant lines, has shown synergistic anti-proliferative activity with a combination treatment of belotecan and this compound. nih.govresearchgate.netnih.gov Mechanistically, belotecan-induced DNA damage activates the DNA repair system, leading to G2/M arrest. nih.govnih.gov The addition of this compound suppresses the belotecan-induced pATR and pCHK1, releasing the G2/M arrest and inducing apoptosis. nih.govnih.gov

In colorectal cancer models, a synergistic interaction has been identified between SN38 (irinotecan's active metabolite) and ATR inhibitors, including this compound, in cell lines and patient-derived organoids. ucl.ac.uk This combination resulted in increased γH2AX accumulation and the activation of double-strand break (DSB) repair kinases, suggesting elevated levels of DNA damage. ucl.ac.uk

Here is a summary of in vitro synergy data with representative DNA-damaging agents:

Chemotherapeutic Agent ClassExamplesObserved Synergy with this compound (In Vitro)Median Synergy Score Range (Example Study)Relevant Findings
Platinum CompoundsCisplatin, Carboplatin, OxaliplatinYes0.83–4.3 aacrjournals.orgSynergistic cell killing; increased DNA damage and apoptosis. researchgate.nete-crt.orgresearchgate.net Enhanced anti-proliferative effects. e-crt.org
AntimetabolitesGemcitabine, Trifluridine, 5-FluorouracilYes0.83–4.3 aacrjournals.orgSynergistic cell killing; increased sensitivity to antimetabolites; inhibition of DNA repair. spandidos-publications.comspandidos-publications.comresearchgate.net
Topoisomerase InhibitorsIrinotecan (SN38), BelotecanYes0.29–0.38 aacrjournals.orgSynergistic anti-proliferative activity; increased DNA damage; release of cell cycle arrest. nih.govnih.govucl.ac.uk

Note: Median synergy scores are based on data from a specific study aacrjournals.org and may vary depending on cell line and experimental conditions.

Alkylating Agents (e.g., Bendamustine (B91647), Cyclophosphamide)

This compound has demonstrated synergistic effects when combined with alkylating agents such as bendamustine and cyclophosphamide (B585) in preclinical models. Alkylating agents induce DNA damage, which can lead to replication stress and activate the ATR-mediated DNA repair pathway. Inhibiting ATR with this compound in this context can impair the cancer cell's ability to repair the damage, leading to increased cytotoxicity.

Preliminary data highlighted that this compound synergizes with bendamustine and cyclophosphamide in an ATM-deficient diffuse large B cell lymphoma (DLBCL) model d-nb.infonih.gov. This combination was shown to augment the effects of these alkylating agents and reduce tumor burden in this specific model nih.gov. Studies also suggest synergy with bendamustine and cyclophosphamide in chronic lymphocytic leukemia (CLL) cells nih.gov.

Synergy with Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib)

The combination of this compound with PARP inhibitors like Olaparib (B1684210) has been a significant area of preclinical research, particularly given the roles of both ATR and PARP in DNA repair pathways. PARP inhibitors primarily target the repair of single-strand breaks, which can be converted to double-strand breaks during DNA replication if not repaired, subsequently activating the ATR pathway. nih.govresearchgate.net. Inhibiting both PARP and ATR can lead to synthetic lethality, especially in contexts where other DNA repair mechanisms are compromised. nih.govfrontiersin.org.

Cells with mutations in BRCA1 or BRCA2 have defects in homologous recombination repair (HRR), a major double-strand break repair pathway researchgate.netbu.edu. These cells are often highly sensitive to PARP inhibitors because they become more reliant on PARP-mediated repair researchgate.netnih.gov. The addition of an ATR inhibitor like this compound can further compromise DNA repair in these already vulnerable cells, leading to enhanced efficacy.

In a BRCA2-mutant patient-derived triple-negative breast cancer (TNBC) xenograft model, combining this compound with Olaparib achieved complete tumor regression nih.gov. Preclinical studies have shown significant synergistic efficacy of this compound in combination with Olaparib in BRCA1-mutant cells nih.gov. The combination has been shown to cause an accumulation in chromosomal breakage, abrogation of the G2/M cell cycle checkpoint, and increased apoptosis in BRCA2 mutated ovarian cancer cells oncotarget.com.

While BRCA-mutant cells show high sensitivity to PARP inhibitors, achieving robust responses in BRCA wild-type cells is more challenging. Preclinical studies have explored strategies to enhance the efficacy of PARP inhibitors in this setting by combining them with ATR inhibitors. The rationale is that inhibiting ATR can induce a "BRCAness" phenotype or otherwise impair DNA repair in BRCA wild-type cells, making them more susceptible to PARP inhibition.

Preclinical studies have shown significant synergistic efficacy of this compound in combination with Olaparib in BRCA wild-type triple-negative breast cancer (TNBC) xenograft models, achieving complete tumor regression by increasing the dosage or dosing frequency of either agent nih.govfrontiersin.org. The combination of this compound and Olaparib has also shown synergistic and cytotoxic effects in ATM-deficient cells, which are often BRCA wild-type researchgate.netnih.gov. This suggests that ATM deficiency can be a marker for sensitivity to the combination researchgate.net. The combination has also shown efficacy across a panel of gastric and lung cancer cell lines in vitro researchgate.net.

Interactive Table: Synergy of this compound and Olaparib in Preclinical Models

Model SystemBRCA StatusOutcomeCitation
BRCA2-mutant TNBC xenograftMutantComplete tumor regression nih.gov
BRCA1-mutant cellsMutantSignificant synergistic efficacy nih.gov
BRCA2-mutant ovarian cancer cellsMutantIncreased chromosomal breakage, G2/M abrogation, increased apoptosis oncotarget.com
BRCA wild-type TNBC xenograftWild-TypeComplete tumor regression (with dose adjustment) nih.govfrontiersin.org
ATM-deficient cellsWild-TypeSynergistic and cytotoxic effects researchgate.netnih.gov
Gastric and lung cancer cell linesVariedEffective in vitro (combination) researchgate.net

Radiosensitization in Combination with Ionizing Radiation

Ionizing radiation (IR) induces various types of DNA damage, including double-strand breaks, which activate both ATM and ATR-mediated repair pathways nih.govacs.org. Inhibiting ATR with this compound can impair the repair of IR-induced damage, thereby enhancing the cytotoxic effects of radiation.

This compound has demonstrated radiosensitization in multiple cancer cell lines, independent of p53 and BRCA2 status researchgate.netnih.govaacrjournals.orgaacrjournals.org. This radiosensitization was shown in vitro using clonogenic assays and a 3D tumor spheroid model, as well as in vivo in xenograft models researchgate.netnih.govacs.orgaacrjournals.orgaacrjournals.org. Mechanistically, this compound radiosensitizes by abrogating the radiation-induced G2 cell-cycle checkpoint and inhibiting homologous recombination researchgate.netnih.govacs.orgaacrjournals.orgaacrjournals.org. This leads to mitosis with damaged DNA and subsequent mitotic catastrophe, characterized by micronucleus formation nih.govacs.orgaacrjournals.org. In an in vivo model using HCT116 p53-null xenograft tumors, the combination of this compound and radiation significantly delayed tumor growth and prolonged survival compared to radiation alone nih.govaacrjournals.orgaacrjournals.org.

Interactive Table: Radiosensitization by this compound

Model Systemp53 StatusBRCA2 StatusOutcomeCitation
Multiple cancer cell lines (in vitro)IndependentIndependentRadiosensitization researchgate.netnih.govaacrjournals.orgaacrjournals.org
3D tumor spheroid model (in vitro)Not specifiedNot specifiedRadiosensitization to fractionated radiation researchgate.netnih.govacs.orgaacrjournals.orgaacrjournals.org
HCT116 xenograft tumors (in vivo)NullNot specifiedSignificantly delayed tumor growth, prolonged survival (vs radiation alone) nih.govaacrjournals.orgaacrjournals.org
DLD1 isogenic cell line model (BRCA2-/-) (in vitro)Not specifiedDeficientProfoundly radiosensitized nih.govaacrjournals.orgaacrjournals.org

Synergy with Other Targeted Agents

Preclinical studies have also explored the potential for synergistic interactions between this compound and other targeted therapies, focusing on agents that may further disrupt DNA repair or cell cycle control.

Bruton's tyrosine kinase (BTK) inhibitors are used in the treatment of various B-cell malignancies. While the primary mechanism of BTK inhibitors is not directly related to DNA damage repair, combinations with DDR inhibitors like this compound are being investigated, potentially targeting vulnerabilities or parallel pathways in these cancers.

Preclinical efficacy of the ATR inhibitor this compound in combination with the BTK inhibitor acalabrutinib (B560132) has been investigated in ABC-DLBCL models biorxiv.org. A phase I clinical trial evaluating this compound in combination with acalabrutinib is underway in patients with relapsed or refractory high-risk CLL nih.gov. While specific detailed preclinical data from this combination were not extensively available in the search results, the existence of a clinical trial suggests a preclinical rationale for this combination in B-cell malignancies.

Table of Compounds and PubChem CIDs

CompoundPubChem CID
This compound54761306
Bendamustine65628
Cyclophosphamide2907
Olaparib23725625
Acalabrutinib71226662

Preclinical studies have investigated the efficacy of this compound across various cancer models, both as a single agent and in combination with other therapeutic modalities. These studies aim to understand the mechanisms of action and identify potential synergistic interactions that could enhance anti-tumor activity.

Alkylating Agents (e.g., Bendamustine, Cyclophosphamide)

This compound has demonstrated synergistic effects when combined with alkylating agents such as bendamustine and cyclophosphamide in preclinical models. Alkylating agents induce DNA damage, which can lead to replication stress and activate the ATR-mediated DNA repair pathway. Inhibiting ATR with this compound in this context can impair the cancer cell's ability to repair the damage, leading to increased cytotoxicity.

Preliminary data highlighted that this compound synergizes with bendamustine and cyclophosphamide in an ATM-deficient diffuse large B cell lymphoma (DLBCL) model d-nb.infonih.gov. This combination was shown to augment the effects of these alkylating agents and reduce tumor burden in this specific model nih.gov. Studies also suggest synergy with bendamustine and cyclophosphamide in chronic lymphocytic leukemia (CLL) cells nih.gov.

Synergy with Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib)

The combination of this compound with PARP inhibitors like Olaparib has been a significant area of preclinical research, particularly given the roles of both ATR and PARP in DNA repair pathways. PARP inhibitors primarily target the repair of single-strand breaks, which can be converted to double-strand breaks during DNA replication if not repaired, subsequently activating the ATR pathway nih.govresearchgate.net. Inhibiting both PARP and ATR can lead to synthetic lethality, especially in contexts where other DNA repair mechanisms are compromised nih.govfrontiersin.org.

Cells with mutations in BRCA1 or BRCA2 have defects in homologous recombination repair (HRR), a major double-strand break repair pathway researchgate.netbu.edu. These cells are often highly sensitive to PARP inhibitors because they become more reliant on PARP-mediated repair researchgate.netnih.gov. The addition of an ATR inhibitor like this compound can further compromise DNA repair in these already vulnerable cells, leading to enhanced efficacy.

In a BRCA2-mutant patient-derived triple-negative breast cancer (TNBC) xenograft model, combining this compound with Olaparib achieved complete tumor regression nih.gov. Preclinical studies have shown significant synergistic efficacy of this compound in combination with Olaparib in BRCA1-mutant cells nih.gov. The combination has been shown to cause an accumulation in chromosomal breakage, abrogation of the G2/M cell cycle checkpoint, and increased apoptosis in BRCA2 mutated ovarian cancer cells oncotarget.com.

While BRCA-mutant cells show high sensitivity to PARP inhibitors, achieving robust responses in BRCA wild-type cells is more challenging. Preclinical studies have explored strategies to enhance the efficacy of PARP inhibitors in this setting by combining them with ATR inhibitors. The rationale is that inhibiting ATR can induce a "BRCAness" phenotype or otherwise impair DNA repair in BRCA wild-type cells, making them more susceptible to PARP inhibition.

Preclinical studies have shown significant synergistic efficacy of this compound in combination with Olaparib in BRCA wild-type triple-negative breast cancer (TNBC) xenograft models, achieving complete tumor regression by increasing the dosage or dosing frequency of either agent nih.govfrontiersin.org. The combination of this compound and Olaparib has also shown synergistic and cytotoxic effects in ATM-deficient cells, which are often BRCA wild-type researchgate.netnih.gov. This suggests that ATM deficiency can be a marker for sensitivity to the combination researchgate.net. The combination has also shown efficacy across a panel of gastric and lung cancer cell lines in vitro researchgate.net.

Model SystemBRCA StatusOutcomeCitation
BRCA2-mutant TNBC xenograftMutantComplete tumor regression nih.gov
BRCA1-mutant cellsMutantSignificant synergistic efficacy nih.gov
BRCA2-mutant ovarian cancer cellsMutantIncreased chromosomal breakage, G2/M abrogation, increased apoptosis oncotarget.com
BRCA wild-type TNBC xenograftWild-TypeComplete tumor regression (with dose adjustment) nih.govfrontiersin.org
ATM-deficient cellsWild-TypeSynergistic and cytotoxic effects researchgate.netnih.gov
Gastric and lung cancer cell linesVariedEffective in vitro (combination) researchgate.net

Radiosensitization in Combination with Ionizing Radiation

Ionizing radiation (IR) induces various types of DNA damage, including double-strand breaks, which activate both ATM and ATR-mediated repair pathways nih.govacs.org. Inhibiting ATR with this compound can impair the repair of IR-induced damage, thereby enhancing the cytotoxic effects of radiation.

This compound has demonstrated radiosensitization in multiple cancer cell lines, independent of p53 and BRCA2 status researchgate.netnih.govaacrjournals.orgaacrjournals.org. This radiosensitization was shown in vitro using clonogenic assays and a 3D tumor spheroid model, as well as in vivo in xenograft models researchgate.netnih.govacs.orgaacrjournals.orgaacrjournals.org. Mechanistically, this compound radiosensitizes by abrogating the radiation-induced G2 cell-cycle checkpoint and inhibiting homologous recombination researchgate.netnih.govacs.orgaacrjournals.orgaacrjournals.org. This leads to mitosis with damaged DNA and subsequent mitotic catastrophe, characterized by micronucleus formation nih.govacs.orgaacrjournals.org. In an in vivo model using HCT116 p53-null xenograft tumors, the combination of this compound and radiation significantly delayed tumor growth and prolonged survival compared to radiation alone nih.govaacrjournals.orgaacrjournals.org.

Model Systemp53 StatusBRCA2 StatusOutcomeCitation
Multiple cancer cell lines (in vitro)IndependentIndependentRadiosensitization researchgate.netnih.govaacrjournals.orgaacrjournals.org
3D tumor spheroid model (in vitro)Not specifiedNot specifiedRadiosensitization to fractionated radiation researchgate.netnih.govacs.orgaacrjournals.orgaacrjournals.org
HCT116 xenograft tumors (in vivo)NullNot specifiedSignificantly delayed tumor growth, prolonged survival (vs radiation alone) nih.govaacrjournals.orgaacrjournals.org
DLD1 isogenic cell line model (BRCA2-/-) (in vitro)Not specifiedDeficientProfoundly radiosensitized nih.govaacrjournals.orgaacrjournals.org

Synergy with Other Targeted Agents

Preclinical studies have also explored the potential for synergistic interactions between this compound and other targeted therapies, focusing on agents that may further disrupt DNA repair or cell cycle control.

Bruton's tyrosine kinase (BTK) inhibitors are used in the treatment of various B-cell malignancies. While the primary mechanism of BTK inhibitors is not directly related to DNA damage repair, combinations with DDR inhibitors like this compound are being investigated, potentially targeting vulnerabilities or parallel pathways in these cancers.

Preclinical efficacy of the ATR inhibitor this compound in combination with the BTK inhibitor acalabrutinib has been investigated in ABC-DLBCL models biorxiv.org. A phase I clinical trial evaluating this compound in combination with acalabrutinib is underway in patients with relapsed or refractory high-risk CLL nih.gov. While specific detailed preclinical data from this combination were not extensively available in the search results, the existence of a clinical trial suggests a preclinical rationale for this combination in B-cell malignancies.

PI3K Inhibitors

The combination of this compound with PI3K inhibitors has been investigated in preclinical models, particularly in breast cancer. The rationale for this combination stems from emerging data suggesting the involvement of the PI3K pathway in DNA replication and genome stability, making DDR inhibitors like this compound attractive combination partners for PI3K pathway blockades aacrjournals.orgresearchgate.net.

Studies in hormone receptor-positive breast cancer cell lines, such as MCF7 (PIK3CA E545K mutation) and T47D (PIK3CA H1047R mutation), have demonstrated a synergistic antiproliferative effect when this compound is combined with various PI3K inhibitors, including alpelisib, AZD8835, AZD8186, and NVP-BKM120 aacrjournals.orgresearchgate.net. This synergistic effect was observed even at lower concentrations of the combined drugs aacrjournals.orgresearchgate.net. Mechanistically, the combination treatment suppressed the phosphorylation of ATR, ATM, and CHK1 while markedly increasing γ-H2AX, a marker of DNA double-strand breaks. This suggests that the combination treatment enhances DNA damage, leading to the activation of the apoptotic pathway aacrjournals.orgresearchgate.net. In vivo studies using tumor xenografts in BALB/c nude mice also indicated that the combination treatment tended to show greater tumor growth inhibition compared to treatment with either PI3K inhibitor or this compound alone aacrjournals.orgresearchgate.net.

Anti-HER2 Antibody-Topoisomerase I Inhibitor Hybrids (e.g., Trastuzumab Deruxtecan)

Combinations of this compound with anti-HER2 antibody-topoisomerase I inhibitor hybrids, such as Trastuzumab Deruxtecan (T-DXd), have shown promising results in preclinical models. T-DXd is an antibody-drug conjugate that delivers a cytotoxic topoisomerase I inhibitor payload to HER2-expressing cancer cells, inducing replication stress and DNA double-strand breaks aacrjournals.orgresearchgate.netcenterwatch.comguidetopharmacology.org.

Preclinical studies have reported that this compound can lead to augmented cytotoxicity in vitro and tumor regression in vivo when combined with Trastuzumab Deruxtecan researchgate.netresearchgate.netmdpi.com. Investigations in a panel of breast cancer cell lines demonstrated that the combination of T-DXd with this compound significantly enhanced cell killing activity compared to single agents in many models aacrjournals.orgresearchgate.net. This enhanced activity was not limited to models with DNA damage repair mutations aacrjournals.orgresearchgate.net. Mechanistically, while T-DXd activated the ATR pathway, the combination of T-DXd with this compound inhibited the replication stress response and cell cycle arrest induced by T-DXd, while exacerbating DNA damage and cell death aacrjournals.orgresearchgate.net.

In vivo studies using HER2-high gastric NCI-N87 cell line xenografts showed that the combination therapy with this compound achieved superior Tumor Growth Inhibition (TGI) compared to monotherapy aacrjournals.orgresearchgate.net. The combination of T-DXd with this compound provided a TGI of >100%, resulting in 19% tumor regression aacrjournals.orgresearchgate.net. Preclinical studies in HER2-low triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models also demonstrated that the addition of this compound to T-DXd led to further tumor shrinkage and delayed tumor progression researchgate.net. Enhanced DNA damaging effects and apoptosis induction were observed with the combination therapy in vitro researchgate.net.

Combinatorial Research Strategies in In Vivo Non-Human Models

Combinatorial research strategies involving this compound in in vivo non-human models, particularly xenografts, have been crucial in evaluating enhanced antitumor activity, achieving tumor regressions, and optimizing dosing schedules and sequences.

Evaluation of Enhanced Antitumor Activity with Chemotherapeutic Agents in Xenografts

This compound has been shown to enhance the antitumor activity of various chemotherapeutic agents in xenograft models. Studies have demonstrated that this compound potentiates the cytotoxicity of agents like cisplatin and gemcitabine in non-small cell lung cancer (NSCLC) cell lines and synergizes potently with cisplatin in ATM-deficient NSCLC cells oncotarget.com. In xenograft models, daily administration of this compound enhanced the therapeutic efficacy of cisplatin oncotarget.com. Significant enhancement of anti-tumor activity has been observed in xenograft studies when this compound is combined with either irradiation or carboplatin compared to monotherapies alone astrazeneca.com. The combination of this compound with carboplatin and irinotecan has shown superior antitumor activity at lower doses compared to monotherapy in vivo nih.govaacrjournals.org. In biliary tract cancer xenograft models, the combination of this compound with cisplatin significantly repressed tumor growth compared with monotherapy e-crt.org. The combination treatment resulted in more efficient inhibition by significantly blocking Chk1 phosphorylation and increasing γH2AX accumulation e-crt.org. The combination of this compound with 5-FU also effectively suppressed tumor growth in mouse xenograft models researchgate.net.

Achievement of Tumor Regressions in Specific Combined Regimens

Tumor regressions have been achieved in specific combined regimens involving this compound in preclinical in vivo models. Notably, the combination of this compound and cisplatin has been shown to cause rapid and near complete tumor regression (84.8%) in ATM-deficient H23 xenograft tumors oncotarget.com. In a BRCA2-mutant patient-derived triple-negative breast cancer (TNBC) xenograft model, complete tumor regression was achieved with a combination of this compound and the PARP inhibitor olaparib nih.govaacrjournals.orgresearchgate.net. Increasing the dosage or frequency of this compound or olaparib allowed complete tumor regression even in a BRCA wild-type TNBC xenograft model nih.govaacrjournals.orgresearchgate.net. The combination of this compound with gemcitabine also induced regression in a subgroup of autochthonous pancreatic ductal adenocarcinoma (PDAC) tumors in a mouse model scispace.com. As mentioned earlier, the combination of Trastuzumab Deruxtecan with this compound also led to tumor regression in HER2-high gastric xenografts aacrjournals.orgresearchgate.net.

Optimization of Dosing Schedules and Sequences for Enhanced Efficacy

Preclinical studies in in vivo non-human models have highlighted the importance of optimizing dosing schedules and sequences for enhanced efficacy of this compound in combination therapies. Combinations of this compound with agents like carboplatin and irinotecan required optimization of dose and schedules in vivo to show superior antitumor activity nih.govaacrjournals.org. Tumor regressions with carboplatin required at least 2 days of daily dosing of this compound concurrent with carboplatin, while twice daily dosing was required following irinotecan nih.govaacrjournals.org. In a BRCA2-mutant TNBC PDX model, complete tumor regression was achieved with 3 to 5 days of daily this compound per week concurrent with olaparib nih.govaacrjournals.orgresearchgate.net. Increasing olaparib dosage or this compound dosing to twice daily allowed complete tumor regression even in a BRCA wild-type TNBC xenograft model nih.govaacrjournals.orgresearchgate.net. Studies investigating the combination of this compound with carboplatin in a BRCA wild-type TNBC PDX model showed clear differences in growth inhibition based on the sequence, with dosing this compound on the days after carboplatin showing significant improvements in combination activity and achievable tumor regressions nih.gov. This indicates that the sequence of administration can significantly impact the efficacy of the combination. Preclinical models and mathematical modeling can aid in identifying ideal dosage schedules to observe beneficial effects of combination therapies nih.gov.

Mechanisms of Resistance to Azd6738 in Preclinical Research

Characterization of Intrinsic and Acquired Resistance Pathways to ATR Inhibition

Resistance to ATR inhibitors like AZD6738 can manifest as either intrinsic (pre-existing in cancer cells) or acquired (developing after treatment). Intrinsic resistance mechanisms can include pre-existing conditions that reduce reliance on ATR signaling, such as functional ATM (Ataxia-Telangiectasia Mutated) signaling or efficient basal DNA repair pathways. bwise.krmdpi.com Acquired resistance often arises through adaptive responses or genetic alterations that bypass the need for ATR activity or enhance alternative survival pathways.

Studies in ovarian cancer cells have shown that metronomic dosing of this compound can lead to acquired resistance. nih.gov These resistant cells exhibit altered abundances of G1/S phase regulatory proteins and show G1/S arrest following this compound treatment. nih.govresearchgate.net In pancreatic ductal adenocarcinoma (PDAC), intrinsic and acquired resistance limit the efficacy of therapies, including ATR inhibitors. aacrjournals.orgscispace.com Targeting the replication stress response is considered a strategy to sensitize cancer cells and overcome intrinsic resistance. aacrjournals.orgscispace.com

Preclinical models, such as patient-derived xenografts (PDXs) from glBRCA PDAC patients, have been used to study the development of acquired resistance to platinum agents and PARP inhibitors, and these models are also valuable for investigating resistance to ATR inhibitors like this compound. aacrjournals.org The combination of PARP inhibitors and ATR inhibitors may delay resistance to single-agent PARP inhibition. aacrjournals.org

Role of CDC25A Expression in Mediating ATR Inhibitor Resistance

CDC25A, a phosphatase that promotes cell cycle progression by activating CDKs, has been implicated in mediating resistance to ATR inhibitors. Loss or downregulation of CDC25A expression has been identified as a mechanism of resistance to ATR inhibitor treatment in ovarian cancer cells. nih.govresearchgate.net Metronomic dosing of this compound in ovarian cancer cells resulted in the loss of CDC25A expression and subsequent resistance to ATR and Chk1 inhibitors. nih.govresearchgate.net Silencing of CDC25A in ovarian cancer cell lines has been shown to confer resistance to this compound. nih.govresearchgate.net

While CDC25A loss can lead to ATR inhibitor resistance, this mechanism appears to be distinct from other resistance pathways, such as those involving the SMG8/9/1 pathway. aacrjournals.org Studies have also indicated that loss of Cyclin C or CDK8 can promote ATR inhibitor resistance independently of CDC25A or G2/M checkpoint regulation, suggesting that CDC25A is not the sole mediator of resistance in all contexts. oup.com

Contribution of Drug Efflux Transporters (e.g., P-glycoprotein, BCRP) to Reduced Efficacy

ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are well-known mediators of multidrug resistance in cancer by actively pumping drugs out of cells. nih.govnih.govoaepublish.comfrontiersin.org Preclinical research has demonstrated that this compound (ceralasertib) is susceptible to P-gp and BCRP-mediated multidrug resistance. nih.govnih.govfrontiersin.org

Cancer cells overexpressing P-gp and BCRP are less sensitive to this compound compared to their parental counterparts. nih.govnih.govfrontiersin.org This reduced sensitivity can be reversed by inhibiting the efflux activity of these transporters. nih.govnih.govfrontiersin.org Computational docking analyses have predicted high affinities between this compound and the drug-binding sites of both P-gp and BCRP, supporting their role in this compound efflux. nih.govnih.govfrontiersin.org Interestingly, this compound treatment has been observed to downregulate P-gp levels but not BCRP levels, suggesting a potential regulatory link between ATR signaling and P-gp expression. nih.govnih.govfrontiersin.org The overexpression of P-gp and BCRP is sufficient to confer resistance to this compound, highlighting their potential as biomarkers for predicting therapeutic efficacy. nih.govnih.govfrontiersin.org

DNA Repair Pathway Adaptations in this compound-Resistant Models (e.g., PAK6-mediated HR Repair)

Adaptations in DNA repair pathways, particularly homologous recombination (HR), can contribute to resistance to DNA-damaging agents and ATR inhibitors. ATR plays a crucial role in coordinating DNA repair processes, including HR. mdpi.com Inhibition of ATR can disrupt HR-mediated repair, leading to DNA damage accumulation and cell death, especially in cells with pre-existing HR defects. bwise.kr However, cancer cells can adapt by enhancing alternative repair pathways or upregulating components of HR.

PAK6 (p21-activated kinase 6) has been shown to promote homologous recombination, contributing to chemoresistance in gastric cancer. researchgate.netnih.gov Mechanistically, PAK6 can promote the activation of ATR, which in turn activates CHK1 and recruits RAD51 to DNA damage sites to facilitate HR repair. researchgate.netnih.govresearchgate.net Activation of ATR is a necessary step for PAK6-mediated HR repair. researchgate.netnih.gov Importantly, the ATR inhibitor this compound has been shown to block PAK6-mediated HR repair, suggesting that combining this compound with chemotherapy (like oxaliplatin) can reverse resistance mediated by PAK6 overexpression. researchgate.netnih.govresearchgate.net In PAK6-overexpressing cells, this compound treatment reduced the nuclear levels of RAD51 and RAD51 foci formation, which are indicators of HR activity. nih.gov

Studies have also identified that genes from the homologous recombination pathway can drive resistance to this compound in breast cancer. biorxiv.org

Cellular Adaptive Responses Beyond Direct DNA Damage Response (e.g., G1/S arrest, Senescence Escape)

Beyond direct DNA damage response mechanisms, cancer cells can employ other cellular adaptive responses to survive ATR inhibition. These include alterations in cell cycle control and mechanisms to escape from therapy-induced senescence.

As mentioned earlier, this compound-resistant ovarian cancer cells exhibit G1/S arrest following treatment. nih.govresearchgate.net This suggests that alterations in cell cycle regulation, potentially favoring arrest at the G1/S transition, can be a mechanism of resistance, preventing cells from entering the vulnerable S phase where replication stress is targeted by ATR inhibitors. Combination with CDK4/6 inhibitors, which also induce G1/S arrest, has been shown to confer resistance to this compound in these cells. nih.govresearchgate.net

Cellular senescence, a state of stable cell cycle arrest, can be induced by various anti-cancer therapies, including DNA-damaging agents and ATR inhibitors. mdpi.comfrontiersin.org While senescence can act as a barrier to tumor progression, cancer cells can potentially escape from this state, contributing to resistance and recurrence. mdpi.comaging-us.comnih.gov Although the search results did not directly link this compound resistance specifically to senescence escape mechanisms in detail, the broader concept of therapy-induced senescence and potential escape routes are relevant cellular adaptive responses that could theoretically contribute to resistance to agents like this compound that induce DNA damage and replication stress. mdpi.comnih.gov

Hypoxia, a common feature of the tumor microenvironment, can also contribute to treatment resistance. Hypoxic cancer cells may exhibit adaptive mechanisms that affect their sensitivity to ATR inhibitors. Preclinical data suggest that this compound can abrogate adaptive mechanisms in hypoxic triple-negative breast cancer (TNBC) cells and induce DNA damage, indicating a complex interplay between hypoxia and ATR inhibition. nih.gov

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables were limited within the provided snippets. However, the following table summarizes some key findings qualitatively:

Resistance MechanismAssociated Factor(s)Cancer Type(s) StudiedKey Finding(s)Source(s)
Acquired ResistanceLoss of CDC25A expressionOvarian CancerMetronomic this compound dosing leads to CDC25A loss and resistance. nih.govresearchgate.net nih.govresearchgate.net
Altered G1/S regulatory proteinsOvarian CancerResistant cells show G1/S arrest after this compound. nih.govresearchgate.net nih.govresearchgate.net
Drug EffluxP-glycoprotein (P-gp) overexpressionVarious Cancer Cell LinesP-gp confers resistance to this compound. nih.govnih.govfrontiersin.org nih.govnih.govfrontiersin.org
BCRP overexpressionVarious Cancer Cell LinesBCRP confers resistance to this compound. nih.govnih.govfrontiersin.org nih.govnih.govfrontiersin.org
DNA Repair Pathway AdaptationsPAK6-mediated HR repairGastric CancerPAK6 promotes HR via ATR/CHK1; this compound blocks this. researchgate.netnih.govresearchgate.net researchgate.netnih.govresearchgate.net
HR pathway genesBreast CancerHR genes can drive resistance to this compound. biorxiv.org biorxiv.org
Cellular Adaptive ResponsesG1/S arrestOvarian CancerObserved in this compound-resistant cells. nih.govresearchgate.net nih.govresearchgate.net
Hypoxia adaptationTriple-Negative Breast CancerThis compound can abrogate adaptive mechanisms in hypoxia. nih.gov nih.gov

Biomarker Research for Azd6738 Response and Resistance

Predictive Biomarkers for AZD6738 Sensitivity

Identifying predictive biomarkers is crucial for personalizing cancer therapy with this compound. Several genomic alterations and protein expression profiles have been investigated for their potential to predict sensitivity to ATR inhibition. nih.govaacrjournals.org

Genomic Alterations (e.g., ATM Deficiency/Loss of Function, TP53 Mutations, CCNE1 Amplification)

Defects in the Ataxia Telangiectasia Mutated (ATM) pathway are strongly associated with increased sensitivity to ATR inhibitors like this compound. ashpublications.orgresearchgate.netaacrjournals.orgoncotarget.com ATM and ATR are key kinases in the DDR, and a synthetic lethal relationship is thought to exist between ATR inhibition and ATM deficiency. nih.govaacrjournals.org Studies in various cancer cell lines and xenograft models have shown that cells with ATM deficiency or functional loss are significantly more sensitive to this compound than ATM-proficient cells. astrazeneca.comashpublications.orgaacrjournals.orgaacrjournals.orgoncotarget.com For instance, ATM-deficient chronic lymphocytic leukemia (CLL) cells and gastric cancer cells displayed greater sensitivity to this compound. ashpublications.orgaacrjournals.org

Mutations in TP53, a tumor suppressor gene, have also been explored as potential predictive biomarkers. The ATM-TP53 pathway is important for DNA damage-induced checkpoint control. aacrjournals.org While some studies initially suggested selective cytotoxicity of ATR inhibitors in p53-mutant cells, others have found sensitivity to this compound to be independent of p53 status in certain cell line panels. ashpublications.orge-crt.orgmdpi.com However, TP53 mutations are considered putative drivers of replication stress, which may enhance sensitivity to ATR inhibition. aacrjournals.orgaacrjournals.org

Amplification of CCNE1 (Cyclin E1), a gene involved in cell cycle progression, is another genomic alteration associated with increased replication stress and potential vulnerability to ATR inhibitors. aacrjournals.orgaacrjournals.orgaacrjournals.orgupenn.edu CCNE1 amplification can lead to increased baseline activation of ATR-CHK1 signaling and sensitivity to ATR inhibition. upenn.edu Preclinical data indicates that in vitro sensitivity to this compound was elevated in cell lines harboring CCNE1 amplification. aacrjournals.org

Genomic AlterationAssociation with this compound SensitivityResearch Findings
ATM Deficiency/Loss of FunctionIncreased SensitivityGreater sensitivity in ATM-deficient cell lines and xenograft models. astrazeneca.comashpublications.orgaacrjournals.orgaacrjournals.orgoncotarget.com Synthetic lethality observed. researchgate.netaacrjournals.org
TP53 MutationsPotential SensitivityConsidered putative drivers of replication stress. aacrjournals.orgaacrjournals.org Some studies show selective cytotoxicity in p53-defective cells, others show independence. ashpublications.orge-crt.orgmdpi.com
CCNE1 AmplificationIncreased SensitivityAssociated with increased replication stress and elevated baseline ATR-CHK1 signaling. aacrjournals.orgaacrjournals.orgaacrjournals.orgupenn.edu Elevated in vitro sensitivity observed. aacrjournals.org

Protein Expression Profiles (e.g., HDAC1, Schlafen 11 (SLFN11))

Protein expression levels of certain factors involved in DNA repair and replication stress can also serve as predictive biomarkers. Decreased expression of Histone Deacetylase 1 (HDAC1) has been found to be associated with ATM inactivation and can affect sensitivity to this compound in gastric cancer cells. aacrjournals.orgnih.govacs.org This suggests a potential interaction between HDAC1 and ATM status in determining response to ATR inhibition. aacrjournals.org

Schlafen 11 (SLFN11) is a recently identified biomarker whose expression level is strongly correlated with sensitivity to a wide range of DNA-damaging agents, including those that induce replication stress. nih.govnih.govnih.gov SLFN11 blocks stressed replication forks independently of ATR, and its loss of expression is associated with treatment resistance. nih.govnih.gov Conversely, high SLFN11 expression is linked to greater sensitivity to drugs that cause replication stress. nih.govamegroups.orgamegroups.cn Preclinical studies have shown that combining this compound with DNA-damaging agents can overcome resistance mediated by SLFN11 deficiency. nih.govaacrjournals.orgresearchgate.net This suggests that low SLFN11 expression might predict resistance to certain therapies, and that this compound combinations could be particularly effective in such cases. nih.govamegroups.orgamegroups.cnaacrjournals.org

ProteinAssociation with this compound SensitivityResearch Findings
HDAC1 (Decreased Expression)Increased Sensitivity (associated with ATM inactivation)Decreased HDAC1 expression found to be associated with ATM inactivation and affects this compound sensitivity in gastric cancer cells. aacrjournals.orgnih.govacs.org
Schlafen 11 (SLFN11)Increased Sensitivity (High Expression) / Resistance (Low Expression)High expression correlates with sensitivity to DNA-damaging agents. nih.govamegroups.orgamegroups.cn Loss of expression associated with resistance. nih.govnih.gov Combination with this compound may overcome SLFN11 deficiency-mediated resistance. nih.govamegroups.orgamegroups.cnaacrjournals.orgresearchgate.net

Pharmacodynamic Biomarkers of this compound Activity

Pharmacodynamic biomarkers are used to confirm target engagement and assess the biological impact of this compound in tumor tissue or surrogate samples. nih.govnih.gov

Modulation of CHK1 Phosphorylation (pCHK1)

ATR primarily signals through phosphorylation of its downstream effector kinase, Checkpoint Kinase 1 (CHK1). spandidos-publications.combiorxiv.org Phosphorylation of CHK1 at serine 345 (pCHK1) is a key marker of ATR activation and activity. astrazeneca.comspandidos-publications.combiorxiv.org this compound is an ATR inhibitor that works by inhibiting the phosphorylation of CHK1 at S345. astrazeneca.comspandidos-publications.combiorxiv.org Therefore, a decrease in pCHK1 levels following this compound treatment serves as a direct pharmacodynamic biomarker of ATR inhibition. aacrjournals.orgnih.govastrazeneca.come-crt.orgspandidos-publications.com Preclinical studies and clinical trials have demonstrated dose-dependent modulation and suppression of pCHK1 in tumor cells upon treatment with this compound. aacrjournals.orgastrazeneca.come-crt.orgspandidos-publications.comresearchgate.net

Indicators of ATM Pathway Activation (pRAD50)

While this compound inhibits ATR, it can also influence the activity of the ATM pathway, particularly in the context of DNA damage accumulation. Phosphorylation of RAD50 at serine 635 (pRAD50) is a marker of ATM-dependent signaling. aacrjournals.orgnih.govresearchgate.net Interestingly, the modulation of pRAD50 by this compound appears to be dependent on the functional status of ATM. nih.govresearchgate.net In ATM-proficient models, ATR inhibition by this compound can lead to an increase in pRAD50, indicative of ATM activation, potentially as a compensatory response to increased replication stress and DNA damage. aacrjournals.orgnih.govnih.govnih.govresearchgate.net Conversely, in ATM-deficient models, this increase in pRAD50 is not observed, and in some cases, levels may be reduced. nih.govresearchgate.net This suggests that pRAD50 could serve as a pharmacodynamic marker not only of ATM pathway activation but potentially also as an indicator of ATM functionality in patients treated with this compound. nih.govresearchgate.net

Pharmacodynamic BiomarkerIndication of this compound ActivityResearch Findings
pCHK1 (Phospho-CHK1 S345)Direct marker of ATR inhibitionDecrease in pCHK1 levels observed after this compound treatment. aacrjournals.orgnih.govastrazeneca.come-crt.orgspandidos-publications.comresearchgate.net Dose-dependent modulation shown. aacrjournals.orgastrazeneca.com
γH2AX (Phospho-H2AX S139)Indicator of DNA damage and replication stress inductionIncreased levels of γH2AX observed after this compound treatment, particularly in combination therapies. aacrjournals.orgnih.govastrazeneca.come-crt.orgnih.govthno.orgresearchgate.netspandidos-publications.com Correlates with drug exposure. aacrjournals.orgnih.govastrazeneca.com
pRAD50 (Phospho-RAD50 S635)Indicator of ATM pathway activation; potential ATM functionality markerIncrease observed in ATM-proficient models. aacrjournals.orgnih.govnih.govnih.govresearchgate.net Different modulation in ATM-deficient models. nih.govresearchgate.net

Biomarkers of Acquired Resistance to this compound

Acquired resistance to ATR inhibitors like this compound can develop over time, limiting their effectiveness. Investigating the mechanisms behind this acquired resistance is essential for developing strategies to overcome it. Studies have explored various alterations that contribute to cells becoming refractory to this compound treatment.

Alterations in CDC25A Expression

Alterations in the expression of CDC25A, a cell cycle regulatory protein, have been identified as a mechanism of acquired resistance to this compound, particularly in ovarian cancer cells. Metronomic dosing of ovarian cancer cells with this compound has been shown to lead to a loss of CDC25A expression, contributing to resistance to ATR inhibitor treatment researchgate.netnih.govmsu.edu. Silencing of CDC25A in ovarian cancer cells has been demonstrated to confer resistance to this compound researchgate.netnih.govmsu.eduresearchgate.net. This compound-resistant cells exhibit altered abundances of G1/S phase regulatory proteins, including the loss of CDC25A in certain cell lines researchgate.netnih.govmsu.eduresearchgate.net. This loss of CDC25A expression represents a mechanism of resistance to ATR inhibitor treatment in ovarian cancer cells researchgate.netnih.govresearchgate.net. While one study in gastric cancer cells did not find comparable mRNA expression levels of CDC25A or CDC25B between parental and this compound-resistant cells with UPF2 loss, highlighting potential context-dependency of resistance mechanisms, the link between CDC25A loss and this compound resistance has been observed in ovarian cancer models nih.gov.

Identification of Circulating Protein Candidates Associated with Resistance (e.g., Vitamin D-Binding Protein, Apolipoprotein E, Apolipoprotein A1)

Serum proteomic analysis has been employed to identify circulating biomarker candidates associated with acquired resistance to this compound. In studies using this compound-resistant ovarian cancer xenografts, certain circulating proteins were found to be significantly elevated in resistant backgrounds researchgate.netnih.govmsu.eduresearchgate.net. These candidates include Vitamin D-Binding Protein (GC), Apolipoprotein E (APOE), and Apolipoprotein A1 (APOA1) researchgate.netnih.govmsu.eduresearchgate.net.

Research findings indicate that these proteins are significantly elevated in the serum of this compound-resistant ovarian cancer xenografts researchgate.netnih.govmsu.eduresearchgate.net. This suggests their potential as circulating biomarkers for identifying or monitoring the development of acquired resistance to this compound.

Data from serum proteomic analysis of this compound-resistant OV90 xenografts showed elevated levels of these proteins in resistant models compared to sensitive ones researchgate.netnih.govmsu.eduresearchgate.net.

Here is a representation of the circulating protein candidates associated with this compound resistance based on research findings:

Circulating Protein CandidateAssociation with this compound ResistanceResearch Context
Vitamin D-Binding Protein (GC)Significantly elevatedThis compound-resistant OV90 xenografts researchgate.netnih.govmsu.eduresearchgate.net
Apolipoprotein E (APOE)Significantly elevatedThis compound-resistant OV90 xenografts researchgate.netnih.govmsu.eduresearchgate.net
Apolipoprotein A1 (APOA1)Significantly elevatedThis compound-resistant OV90 xenografts researchgate.netnih.govmsu.eduresearchgate.net

These findings highlight the potential of these circulating proteins as non-invasive biomarkers for detecting acquired resistance to this compound in the clinical setting. Further research is needed to validate these findings in human patients and determine their clinical utility.

Methodological Approaches in Azd6738 Academic Research

In Vitro Cellular Assays and Models

In vitro studies are fundamental to characterizing the biological effects of AZD6738 at the cellular level. These studies often involve treating various cell lines with this compound and subsequently assessing different cellular processes.

Cell Line Panel Screening for Growth Inhibition and Viability Assessment (e.g., CellTiter-Glo, MTT assays)

Cell line panel screening is a common initial step to determine the sensitivity of different cancer types and subtypes to this compound. Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CellTiter-Glo are widely used to measure cell viability and proliferation following this compound treatment. aacrjournals.orgoncotarget.comaacrjournals.orge-crt.orgresearchgate.net The MTT assay, for instance, assesses cell viability by measuring the metabolic activity of cells, typically after exposure to increasing doses of this compound for a specific duration, such as 5 days. aacrjournals.orge-crt.orgbwise.kr CellTiter-Glo measures ATP levels as a surrogate for cell viability. oncotarget.comoncotarget.com

Studies have shown varying responses to this compound across different cell lines. For example, in gastric cancer cell lines, sensitivity to this compound assessed by MTT assay varied, with SNU-601 identified as sensitive and SNU-484 as resistant. aacrjournals.orgbwise.kr In biliary tract cancer cell lines, MTT assays revealed that SNU478 and SNU869 were highly sensitive to this compound, correlating with low expression levels of both ATM and p53. e-crt.org Non-small cell lung cancer (NSCLC) cell lines like H460 and H23 showed lower GI50 values (concentration causing 50% growth inhibition) and greater maximal inhibition compared to A549 and H358 cells when treated with this compound for 48 hours, as measured by CellTiter-Glo. oncotarget.com

Data from cell viability assays can be used to determine IC50 (half-maximal inhibitory concentration) or GI50 values, providing a quantitative measure of this compound potency in different cell lines. aacrjournals.orgoncotarget.comaacrjournals.orgaacrjournals.org

Clonogenic Survival Assays

Clonogenic survival assays are used to evaluate the long-term reproductive viability of cells after treatment. This method assesses the ability of a single cell to grow into a colony, providing a more stringent measure of cell killing compared to short-term viability assays. aacrjournals.orgspandidos-publications.comscispace.comnih.gov Cells are seeded at low densities, treated with this compound (alone or in combination), and allowed to grow for an extended period (e.g., 7–14 days) until colonies form. spandidos-publications.comscispace.comnih.gov Colonies are then fixed, stained, and counted. spandidos-publications.comnih.gov

Studies using clonogenic assays have demonstrated the impact of this compound on cell survival. For instance, this compound inhibited the clonogenicity of pancreatic ductal adenocarcinoma (PDAC) cell lines, with combinations of this compound and gemcitabine (B846) abrogating survival at concentrations where single agents had minor effects. scispace.com Clonogenic assays also showed that this compound radiosensitized various cancer cell lines, including A549, Cal27, FaDu, and HCT116 cells, independent of p53 or BRCA2 status. aacrjournals.orgaacrjournals.orgaacrjournals.org Disruption of certain genes, such as POLE3 and POLE4, was found to cause hypersensitivity to this compound in clonogenic survival assays. nih.gov

2D Dosing Matrix Experiments and Synergy Scoring Methodologies (e.g., Loewe Additivity)

To investigate the potential for this compound to enhance the effects of other therapeutic agents, 2D dosing matrix experiments are performed. In these experiments, cells are treated with varying concentrations of this compound in combination with a range of concentrations of another drug. oncotarget.comoncotarget.comrevvity.comnih.gov Cell viability or growth inhibition is then measured across the entire matrix of drug combinations. oncotarget.comoncotarget.comnih.gov

Synergy scoring methodologies, such as the Loewe additivity model, are applied to the data from dosing matrix experiments to quantify the nature of the drug interaction. oncotarget.comoncotarget.comrevvity.comnih.govoup.com The Loewe model predicts the expected effect of an additive combination based on the dose-response curves of the single agents. aacrjournals.orgrevvity.com By comparing the observed effect of the combination to the predicted additive effect, a synergy score or excess inhibition over Loewe additivity can be calculated. oncotarget.comoncotarget.comrevvity.comnih.gov Positive values indicate synergy, while negative values suggest antagonism. revvity.com

Research using this approach has shown that this compound can exhibit synergistic activity with various agents. For example, this compound showed additive to synergistic inhibition of viability when combined with cisplatin (B142131) and gemcitabine in NSCLC cell lines, with striking synergy observed in ATM-deficient H23 cells. oncotarget.comnih.gov Combinations of this compound and different PARP inhibitors, such as olaparib (B1684210), veliparib, and talazoparib, have also been evaluated using combination index (CI) analysis, another method for assessing synergy. spandidos-publications.comrevvity.com Synergy between this compound and gemcitabine has been identified in PDAC cell lines using both Bliss Independence and Loewe models. scispace.com

Cell Cycle Analysis Techniques (e.g., Flow Cytometry, BrdU Incorporation)

This compound, as an ATR inhibitor, is expected to impact the cell cycle, particularly in response to replication stress or DNA damage. Cell cycle analysis techniques are employed to assess how this compound affects the distribution of cells within different phases of the cell cycle (G1, S, G2/M). aacrjournals.orge-crt.orgaacrjournals.orgdatadryad.orge-crt.orgbio-rad-antibodies.com

Flow cytometry, often using DNA-binding dyes like propidium (B1200493) iodide (PI) or 7-AAD, is a standard method for cell cycle analysis. aacrjournals.orge-crt.orgaacrjournals.orgdatadryad.orge-crt.orgbio-rad-antibodies.com These dyes intercalate into DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G1 (2N DNA), G2/M (4N DNA), and S phase (intermediate DNA content). bio-rad-antibodies.com BrdU (bromodeoxyuridine) incorporation is another technique used, where BrdU is incorporated into newly synthesized DNA during S phase and detected using anti-BrdU antibodies, often in conjunction with a DNA stain for flow cytometry. aacrjournals.orgdatadryad.orge-crt.orgbio-rad-antibodies.com This allows for specific analysis of cells in S phase and S phase progression. aacrjournals.orge-crt.org

Studies have shown that this compound treatment can lead to cell cycle arrest. In gastric cancer cells, this compound dose-dependently increased the S and sub-G1 populations. aacrjournals.orgbwise.kr In sensitive biliary tract cancer cell lines, this compound significantly increased G2/M arrest. e-crt.org this compound inhibited gemcitabine-induced cell cycle arrest in PDAC cell lines. scispace.com While some studies indicate minimal or no cell cycle arrest with this compound treatment alone in certain contexts datadryad.org, its impact on cell cycle checkpoints, particularly in combination with DNA-damaging agents, is a key area of investigation. This compound inhibited radiation-induced G2 arrest aacrjournals.orgaacrjournals.org and, when combined with 5-FU, inhibited the G2 checkpoint in colorectal cancer cells. spandidos-publications.com

Apoptosis Detection Assays (e.g., Annexin V Staining, Caspase-3/PARP Cleavage Analysis)

Apoptosis, or programmed cell death, is a critical outcome of effective cancer therapy. Various assays are used to detect and quantify apoptosis induced by this compound. aacrjournals.orge-crt.orge-crt.orgspandidos-publications.comfrontiersin.orgbdbiosciences.comsigmaaldrich.com

Annexin V staining is a common method to detect early apoptotic cells. aacrjournals.orge-crt.orgbdbiosciences.comsigmaaldrich.com In early apoptosis, phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane, to which Annexin V binds with high affinity. bdbiosciences.comsigmaaldrich.com This is typically coupled with a vital dye like PI to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). aacrjournals.orgbdbiosciences.com

Analysis of caspase-3 and PARP (Poly-ADP-Ribose polymerase) cleavage is another widely used approach to detect apoptosis. aacrjournals.orgoncotarget.comnih.govspandidos-publications.comsigmaaldrich.comspringermedizin.deproquest.com Caspases, particularly caspase-3, are key executioners of apoptosis, and their activation involves proteolytic cleavage. sigmaaldrich.com PARP is a substrate of caspase-3, and its cleavage is considered a hallmark of apoptosis. aacrjournals.orgoncotarget.comnih.govsigmaaldrich.com Western blotting is commonly used to detect the cleaved forms of caspase-3 and PARP. aacrjournals.orgoncotarget.come-crt.orgnih.govspandidos-publications.com

Studies have shown that this compound can induce apoptosis. This compound treatment significantly increased the percentage of Annexin V-positive cells in gastric cancer cell lines. aacrjournals.org Increased levels of cleaved PARP and caspase-3 have been observed following this compound treatment in various cell lines. aacrjournals.orgoncotarget.come-crt.orgnih.govspandidos-publications.com In human conjunctival fibroblasts, high-dose this compound induced apoptosis. frontiersin.org The combination of this compound with other agents, such as 5-FU, has been shown to increase apoptosis markers like cleaved caspase-3 and γH2AX. spandidos-publications.com

DNA Damage Assessment (e.g., γH2AX Immunofluorescence, Comet Assay)

This compound is an ATR inhibitor, and ATR plays a crucial role in the DNA damage response (DDR), particularly in handling replication stress and DNA double-strand breaks (DSBs). oncotarget.come-crt.orgbwise.krresearchgate.net Assessing DNA damage is therefore essential in understanding this compound's mechanism. Techniques like γH2AX immunofluorescence and the comet assay are frequently employed. aacrjournals.orgspandidos-publications.comaacrjournals.orgspandidos-publications.comresearchgate.netresearchgate.net

Phosphorylation of the histone variant H2AX at serine 139 (forming γH2AX) is an early and sensitive marker of DNA DSBs. spandidos-publications.comaacrjournals.orgspandidos-publications.comresearchgate.net Immunofluorescence microscopy is used to visualize and quantify γH2AX foci in cells following this compound treatment, often in combination with other agents or radiation. aacrjournals.orgspandidos-publications.comaacrjournals.orgresearchgate.net Increased γH2AX expression indicates accumulation of DNA damage. aacrjournals.orge-crt.orgspandidos-publications.com

The comet assay (also known as single-cell gel electrophoresis) is a technique used to detect DNA damage at the level of individual cells. aacrjournals.orgspandidos-publications.comaacrjournals.orge-crt.orgresearchgate.netresearchgate.net Under alkaline conditions, DNA breaks (single- and double-strand breaks) and alkali-labile sites lead to unwinding of the DNA, which then migrates out of the nucleus during electrophoresis, forming a "tail" that resembles a comet. aacrjournals.orgspandidos-publications.comaacrjournals.orge-crt.orgresearchgate.net The size and intensity of the tail are indicative of the amount of DNA damage. aacrjournals.orgspandidos-publications.comaacrjournals.orgresearchgate.net

Homologous Recombination Repair Functionality Assays (e.g., RAD51 Foci Formation, Traffic Light Reporter)

Assessing the functionality of homologous recombination repair (HRR) is crucial for understanding the effects of ATR inhibition, as ATR plays a role in this pathway. nih.govnih.govresearchgate.net

RAD51 Foci Formation: The formation of RAD51 foci at sites of DNA damage is a marker of active HRR. Immunofluorescence assays are commonly used to visualize and quantify RAD51 foci. Studies have shown that this compound can reduce the formation of RAD51 foci, indicating an inhibition of HRR. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov For instance, in FFPE xenograft specimens treated with radiation and this compound, fewer RAD51 foci were observed compared to radiation alone, corresponding with an increase in γH2AX foci, a marker of DNA damage. aacrjournals.org Similarly, in SNU-601 gastric cancer cells with dysfunctional ATM, this compound treatment led to dysfunctional RAD51 foci formation. aacrjournals.org In lung cancer cell lines, this compound treatment resulted in significant reductions in RAD51 foci in response to proton irradiation. nih.gov

Traffic Light Reporter (TLR) Assays: TLR assays are used to evaluate the efficiency and fidelity of DNA double-strand break (DSB) repair pathways, including HRR and non-homologous end joining (NHEJ). nih.govkcl.ac.uk HEK293 cells expressing the TLR reporter have been used to assess HRR. nih.gov Break-induced replication (BIR) reporter constructs in cell lines like A549 have also been utilized to study the impact of this compound on DNA repair processes. nih.govresearchgate.net this compound has been shown to inhibit break-induced replication and HRR in these assay systems. nih.govresearchgate.net

Gene and Protein Expression Analysis (e.g., Western Blotting, RT-qPCR)

Techniques such as Western blotting and RT-qPCR are widely used to analyze the expression levels of key proteins and genes involved in the DNA damage response, cell cycle regulation, and other cellular processes affected by this compound. aacrjournals.orgnih.govresearchgate.netcloudfront.netnih.govmdanderson.orgresearchgate.netmedsci.org

Western Blotting: This method allows for the detection and quantification of specific proteins. Studies have used Western blotting to assess the phosphorylation status of ATR substrates like CHK1 (specifically pCHK1 Ser345), which serves as a direct indicator of ATR activity inhibition by this compound. nih.govnih.govscispace.comaacrjournals.orgaacrjournals.orgastrazeneca.comspandidos-publications.comspandidos-publications.com Western blotting also enables the analysis of other DDR proteins, including ATM-dependent signaling markers like pRAD50 and general DNA damage markers such as γH2AX. nih.govnih.govscispace.comresearchgate.netaacrjournals.orgaacrjournals.orgastrazeneca.comacs.org For example, Western blot analysis in LoVo and HCC1806 cells treated with this compound showed concentration-dependent modulation of ATR and ATM-dependent signaling pathways. nih.gov Western blotting has also been used to examine the expression of proteins related to fibrosis (e.g., FN, α-SMA, MMP9) and cell cycle regulation (e.g., CDC2) in the context of this compound treatment. nih.govresearchgate.net

RT-qPCR: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of specific genes. This technique complements Western blotting by providing insight into transcriptional changes induced by this compound. RT-qPCR has been used to evaluate the expression of profibrotic genes like FN, α-SMA, and MMP9, as well as factors related to angiogenesis and cell proliferation such as RhoA and VEGFA. nih.govresearchgate.netnih.gov It has also been applied to assess the expression of DNA repair genes and other relevant targets in response to this compound treatment. researchgate.netmedsci.org

Utilization of 3D Tumor Spheroid Models

Three-dimensional (3D) tumor spheroid models are in vitro systems that better recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures, including aspects like cell-cell interactions, oxygen gradients, and proliferation rates. aacrjournals.orgnih.govaacrjournals.org These models are valuable for evaluating the efficacy of anti-cancer agents like this compound. Research has demonstrated the radiosensitization effects of this compound in 3D tumor spheroid models, showing enhanced inhibition of spheroid growth when combined with radiation compared to radiation alone. aacrjournals.orgnih.govaacrjournals.org For example, studies using FaDu and SCC7 tumor spheroids treated with fractionated radiation and this compound showed a significant difference in spheroid growth compared to radiation alone. aacrjournals.org

In Vivo Preclinical Models

In vivo preclinical models, primarily utilizing mice, are essential for evaluating the antitumor activity of this compound in a complex biological system and for assessing pharmacodynamic biomarkers in tumor tissues.

Murine Xenograft Models (Subcutaneous, Orthotopic)

Murine xenograft models involve implanting human cancer cells or tumor tissue into immunodeficient mice. These models allow for the study of tumor growth inhibition and response to treatment in a living organism.

Subcutaneous Xenograft Models: In this common model, cancer cells are injected under the skin of mice, forming a palpable tumor. Subcutaneous xenografts have been extensively used to evaluate the monotherapy and combination efficacy of this compound. Studies have shown that this compound monotherapy can lead to significant antitumor activity in certain xenograft models, particularly those with ATM deficiency. nih.govaacrjournals.orgastrazeneca.com The combination of this compound with chemotherapy agents like carboplatin (B1684641) or irinotecan (B1672180), or with PARP inhibitors like olaparib, has demonstrated enhanced antitumor activity and even tumor regression in various subcutaneous models, including colorectal and triple-negative breast cancer xenografts. nih.govnih.govscispace.comastrazeneca.comspandidos-publications.comspandidos-publications.comaacrjournals.org For instance, the combination of this compound and 5-FU resulted in significantly greater inhibition of tumor growth in a HT29 subcutaneous xenograft model compared to 5-FU monotherapy. spandidos-publications.com

Orthotopic Xenograft Models: Orthotopic models involve implanting cancer cells or tissue directly into the corresponding organ in mice (e.g., liver for hepatocellular carcinoma, pancreas for pancreatic cancer). These models often better mimic the clinical disease by preserving the tumor microenvironment and metastatic potential. Orthotopic models have been used to evaluate this compound, sometimes in combination with other therapies like radiotherapy or immunotherapy. nih.govresearchgate.netmdpi.com Studies in orthotopic liver cancer models have investigated the effects of this compound on tumor growth and the tumor immune microenvironment. nih.gov Research comparing subcutaneous and orthotopic models has indicated differential therapeutic effects of treatments like this compound in combination with other agents depending on the tumor location. researchgate.net

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are established by implanting tumor tissue directly from a patient into immunodeficient mice. These models are considered highly clinically relevant as they retain many of the original tumor's characteristics, including its histological, genetic, and biological features, as well as heterogeneity. mdpi.comoncotarget.com PDX models are valuable for evaluating the efficacy of this compound and identifying potential predictive biomarkers in a setting that closely mirrors the patient situation. oncotarget.com Studies using PDX models, including those derived from breast cancer and pancreatic ductal adenocarcinoma (PDAC), have investigated the antitumor activity of this compound as a single agent and in combination with other therapies like PARP inhibitors. nih.govnih.govaacrjournals.orgmdpi.comoncotarget.comnih.govaacrjournals.orgresearchgate.net For example, complete tumor regression was observed with the combination of this compound and olaparib in a BRCA2-mutant TNBC PDX model. nih.govscispace.comaacrjournals.org PDX models derived from glBRCA-mutated PDAC patients have also been used to assess the efficacy of combined PARP and ATR inhibition, showing a significant difference in tumor growth with the combination treatment. aacrjournals.orgresearchgate.net

Pharmacodynamic Biomarker Assessment in Tumor Tissues (e.g., Immunohistochemistry)

Pharmacodynamic (PD) biomarker assessment in tumor tissues from in vivo models is critical for confirming target engagement and understanding the biological effects of this compound. Immunohistochemistry (IHC) is a primary technique used for this purpose. nih.govnih.govnih.govacs.org

Immunohistochemistry (IHC): IHC involves using antibodies to detect specific proteins in tissue sections, allowing for the evaluation of protein expression levels and localization. IHC has been widely used to assess the levels of key DDR biomarkers in tumors following this compound treatment. These biomarkers include phosphorylated forms of proteins involved in ATR signaling and DNA damage, such as pCHK1 (Ser345), pRAD50 (Ser645), and γH2AX. nih.govnih.govscispace.comresearchgate.netaacrjournals.orgnih.govastrazeneca.comacs.org Studies have shown a dose-dependent increase in pCHK1, pRAD50, and γH2AX staining in tumor tissues from xenograft models treated with this compound, indicating effective ATR inhibition and subsequent DNA damage accumulation. nih.govnih.govresearchgate.netaacrjournals.orgacs.org IHC is also used to assess potential predictive biomarkers like ATM and SLFN11 expression in tumor samples. nih.gov

Here is a summary of research findings using these methodologies:

MethodKey Findings with this compoundRelevant Citations
Homologous Recombination Repair Assays
RAD51 Foci FormationReduced RAD51 foci formation, indicating inhibited HRR. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov
Traffic Light Reporter (TLR) / BIR AssaysInhibition of break-induced replication and HRR. nih.govresearchgate.net nih.govresearchgate.net
Gene and Protein Expression Analysis
Western BlottingInhibition of pCHK1 (Ser345); Modulation of ATM-dependent signaling (e.g., pRAD50); Induction of DNA damage markers (e.g., γH2AX); Changes in other proteins. nih.govnih.govscispace.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.govresearchgate.netnih.govmdanderson.orgmedsci.orgastrazeneca.comspandidos-publications.comspandidos-publications.com nih.govnih.govscispace.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.govresearchgate.netnih.govmdanderson.orgmedsci.orgastrazeneca.comspandidos-publications.comspandidos-publications.com
RT-qPCRAltered mRNA expression of genes related to fibrosis, angiogenesis, cell proliferation, and DNA repair. nih.govresearchgate.netnih.govresearchgate.netmedsci.org nih.govresearchgate.netnih.govresearchgate.netmedsci.org
3D Tumor Spheroid Models Radiosensitization and enhanced growth inhibition in combination with radiation. aacrjournals.orgnih.govaacrjournals.org aacrjournals.orgnih.govaacrjournals.org
In Vivo Preclinical Models
Murine Xenograft Models (Subcutaneous)Antitumor activity as monotherapy (especially in ATM-deficient models); Enhanced antitumor activity and regression in combination with chemotherapy or PARP inhibitors. nih.govnih.govscispace.comaacrjournals.orgastrazeneca.comspandidos-publications.comspandidos-publications.comaacrjournals.org nih.govnih.govscispace.comaacrjournals.orgastrazeneca.comspandidos-publications.comspandidos-publications.comaacrjournals.org
Murine Xenograft Models (Orthotopic)Evaluation of antitumor effects and impact on the tumor microenvironment; Differential responses compared to subcutaneous models. nih.govresearchgate.netmdpi.com nih.govresearchgate.netmdpi.com
Patient-Derived Xenograft (PDX) ModelsClinically relevant evaluation of monotherapy and combination efficacy, particularly in HRR-deficient models; Recapitulation of patient response. nih.govnih.govaacrjournals.orgmdpi.comoncotarget.comnih.govaacrjournals.orgresearchgate.net nih.govnih.govaacrjournals.orgmdpi.comoncotarget.comnih.govaacrjournals.orgresearchgate.net
Pharmacodynamic Biomarker Assessment
Immunohistochemistry (IHC)Dose-dependent increase in pCHK1, pRAD50, and γH2AX in tumor tissues; Assessment of potential predictive biomarkers (e.g., ATM, SLFN11). nih.govnih.govscispace.comresearchgate.netaacrjournals.orgnih.govastrazeneca.comacs.org nih.govnih.govscispace.comresearchgate.netaacrjournals.orgnih.govastrazeneca.comacs.org

Data Table: Impact of this compound on Key Biomarkers in LoVo Xenografts

BiomarkerThis compound Dose (mg/kg)Time after Dose (hours)Change in Staining (% Positive Nuclei)
pCHK1 Ser345108Increase
258Increase
508Significant Increase
γH2AX108Increase
258Increase
508Significant Increase
pRAD50 Ser645108Increase
258Increase
508Significant Increase

Note: Data is illustrative based on findings indicating dose-dependent increases in these markers. Specific numerical values for percentage change may vary between studies and time points. nih.govnih.govresearchgate.netacs.org

Advanced Omics and High-Throughput Screening Methodologies

Advanced omics technologies and high-throughput screening approaches are instrumental in academic research on this compound, enabling systematic exploration of its effects on a molecular level and the identification of genetic determinants influencing response.

Single Guide RNA (sgRNA) Screens for Gene Function and Resistance Mechanisms

Genome-wide CRISPR/Cas9 screens utilizing single guide RNA (sgRNA) libraries have been employed to identify genes that modulate cellular sensitivity or resistance to ATR inhibitors like this compound nih.govbiorxiv.orgplos.orgroyalsocietypublishing.orgoup.commdpi.complos.orgresearchgate.netoup.com. These screens can reveal genetic vulnerabilities that become apparent upon ATR inhibition or uncover mechanisms by which cancer cells acquire resistance.

Studies have utilized dual genome-wide CRISPR knockout and CRISPR activation screens to comprehensively identify genes regulating resistance to multiple ATR inhibitors, including this compound nih.govplos.orgplos.org. These screens have identified various genes that alter resistance, with mechanisms including the restoration of DNA replication fork progression and the prevention of ATR inhibitor-induced apoptosis nih.govplos.org. For instance, a role for MED12-mediated inhibition of the TGFβ signaling pathway in regulating replication fork stability and cellular survival upon ATR inhibition has been described nih.govplos.org.

Another study employing genome-wide CRISPR/Cas9 library screening identified THRAP3 as a critical driver for resistance to ATR inhibitors in sarcomas aacrjournals.org. Silencing of THRAP3, a protein phosphorylated in response to DNA damage primarily by ATR, was found to confer sensitivity to low doses of ATR inhibition aacrjournals.org. THRAP3 is involved in the maturation and export of transcripts encoding the ATM kinase, and its depletion results in deficient processing of ATM transcripts aacrjournals.org.

Furthermore, CRISPR screens have identified a consensus set of genes whose mutation causes hypersensitivity to ATR inhibitors, including this compound biorxiv.orgroyalsocietypublishing.org. This core set includes genes enriched in DNA replication, DNA repair, and cell cycle regulation biorxiv.orgroyalsocietypublishing.org. Validation studies have confirmed that the disruption of certain genes, such as POLE3 and POLE4 (subunits of DNA polymerase ε), leads to marked hypersensitivity to ATR inhibition biorxiv.orgroyalsocietypublishing.org.

Pooled CRISPR/Cas9-based genome-wide screens have also been performed in various cell lines treated with this compound to identify genes whose loss makes tumor cells hypersensitive to ATR inhibition researchgate.net. These screens have uncovered a comprehensive profile of ATR inhibitor sensitivity and identified genes participating in various DNA damage-repair pathways researchgate.net. For example, RNASEH2 deficiency has been shown to lead to elevated levels of DNA damage and induce apoptosis or senescence when treated with this compound, suggesting RNASEH2 as a potential biomarker for ATR inhibitor-based therapy researchgate.net.

Table 1 summarizes some genes identified in sgRNA screens that modulate sensitivity or resistance to this compound.

Network Pharmacology Approaches for Target Identification

Network pharmacology approaches are utilized to identify potential molecular targets of this compound and to understand its mechanism of action within complex biological networks researchgate.netdovepress.comnih.govresearchgate.netarxiv.org. By integrating data from various sources, such as drug-target interactions, protein-protein interaction networks, and disease-specific pathways, network pharmacology can provide a holistic view of how this compound might exert its effects and identify key nodes or pathways that are particularly sensitive to its inhibition researchgate.netdovepress.comnih.govresearchgate.net.

For example, a study integrating network pharmacology and transcriptomic methods aimed to identify specific molecular targets sensitive to this compound in hepatocellular carcinoma (HCC) researchgate.netdovepress.comnih.gov. This approach identified several molecules associated with HCC as potential targets, including EZH2, CCNB1, PRKDC, CTSL, PSEN1, SLC6A3, and FKBP1A researchgate.netdovepress.comnih.gov. Molecular docking and validation experiments indicated that this compound exhibits high affinity for some of these targets, significantly reducing the mRNA levels of EZH2, PRKDC, and CCNB1 in HCC cell lines researchgate.netdovepress.comnih.gov.

Network medicine frameworks, sometimes empowered by artificial intelligence, are also being explored to predict drug repurposing and identify potential drug combinations by investigating real-world evidence and connecting it with disease-specific signaling pathways arxiv.org. While not exclusively focused on this compound, these approaches highlight the growing use of network-based methods in pharmacological research to understand drug action within the context of biological systems arxiv.org.

Transcriptomic Analysis (e.g., Single-Cell RNA Sequencing)

Transcriptomic analysis, including bulk and single-cell RNA sequencing (scRNA-seq), is used to investigate the changes in gene expression profiles induced by this compound treatment researchgate.netdovepress.comnih.govbmj.combmj.comresearchgate.netbiorxiv.orgnih.govresearchgate.netnih.govresearchgate.net. These analyses can reveal the downstream effects of ATR inhibition on various cellular pathways and processes, providing insights into the drug's mechanism of action and potential biomarkers of response or resistance.

Single-cell RNA sequencing has been performed in studies investigating the immunologic phenotype associated with this compound treatment, particularly in combination with immunotherapy bmj.combmj.comresearchgate.netnih.govnih.gov. For instance, scRNA-seq of peripheral blood samples from patients treated with this compound and durvalumab allowed for the annotation of various immune cell types and subtypes and the identification of distinct immune cell compositions between responders and non-responders bmj.combmj.comresearchgate.netnih.gov. These studies can reveal how this compound influences the tumor microenvironment and immune cell populations researchgate.netdovepress.comnih.govnih.gov.

Transcriptomic analysis has also been used to characterize models of acquired resistance to treatment, including resistance to ATR inhibitors biorxiv.org. Such analyses can identify transcriptomic shifts in pathways related to cell cycle checkpoint regulation, metabolic control, DNA damage response, programmed cell death, and the replication stress response that are associated with resistance biorxiv.org.

Differential gene expression analysis following this compound treatment can highlight specific genes and pathways that are significantly altered researchgate.netdovepress.comnih.govresearchgate.net. For example, transcriptomic profiling in cell lines treated with this compound has identified upregulated and downregulated differentially expressed genes, and pathway analysis of these genes can point to affected biological processes such as p53 signaling and PI3K-Akt signaling researchgate.net.

Q & A

Q. What experimental methodologies are recommended to evaluate AZD6738’s synergy with DNA-damaging agents like 5-fluorouracil (5-FU) in colorectal cancer models?

Answer: Use p53-mutated colorectal cancer cell lines (e.g., HT29, SW480) to assess proliferation via water-soluble tetrazolium 1 (WST-1) assays. Combine this compound with 5-FU and measure mitotic cell accumulation via flow cytometry, checkpoint kinase 1 (Chk1) phosphorylation via western blot, and DNA damage markers (e.g., γH2AX). Validate in vivo using xenograft models to compare tumor growth inhibition between monotherapy and combination groups .

Q. How does this compound modulate the DNA damage response (DDR) in ATM-deficient cancer cells?

Answer: In ATM-deficient models, this compound induces synthetic lethality by exacerbating replication stress. Use metaphase spread analysis to quantify chromosomal aberrations and micronuclei formation. Assess cell death via cleaved caspase-3 (apoptosis) and senescence markers (e.g., p21, β-galactosidase). Synergy with PARP inhibitors like olaparib can be quantified using combination index (CI) assays .

Q. What in vitro assays are suitable for evaluating this compound’s radiosensitizing effects?

Answer: Perform clonogenic survival assays on irradiated melanoma (e.g., A375) or hepatocellular carcinoma (HCC) cell lines treated with AZD6737. Measure PD-L1 expression via flow cytometry post-radiation to assess immune modulation. Complement with MTT assays for viability and western blotting for DDR markers (e.g., p-STING, p-TBK1) .

Advanced Research Questions

Q. How can dosing schedules for this compound be optimized in combination therapies?

Answer: Compare once-daily vs. twice-daily dosing in patient-derived xenograft (PDX) models of NSCLC or triple-negative breast cancer (TNBC). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate this compound exposure with target inhibition (e.g., Chk1 phosphorylation). Sequential vs. concurrent administration with carboplatin or olaparib should be tested for tumor regression and toxicity .

Q. What mechanisms underlie this compound’s enhancement of anti-PD-1/PD-L1 immunotherapy efficacy?

Answer: In HCC models, combine this compound with radiation and anti-PD-L1. Use flow cytometry to quantify CD8+ T-cell infiltration and activation (PD-1/Tim3 expression). Assess cGAS/STING pathway activation via western blot (p-STING, p-TBK1) and cytokine profiling. Validate immune memory using rechallenge experiments in syngeneic models .

Q. How does this compound overcome chemoresistance in TP53- or ATM-defective chronic lymphocytic leukemia (CLL)?

Answer: Treat primary CLL cells with this compound and measure replication stress via γH2AX foci and replication fork collapse (DNA fiber assay). Use live-cell imaging to track mitotic catastrophe in ATM-deficient cells. In vivo, monitor tumor load reduction in xenografts using bioluminescence and assess synergy with ibrutinib via CI assays .

Q. What biomarkers predict this compound sensitivity in solid tumors?

Answer: Prioritize ATM deficiency (via genomic sequencing) and elevated replication stress markers (e.g., Schlafen 11 [SLFN11], RAD50 phosphorylation). In bladder cancer, correlate gemcitabine/AZD6738 synergy with homologous recombination deficiency (HRD) scores. Use PDX models with HER2 alterations to evaluate DS-8201a (trastuzumab deruxtecan) combination efficacy .

Q. How does this compound influence replication fork dynamics under hydroxyurea (HU)-induced stress?

Answer: Perform fluorescence recovery after photobleaching (FRAP) to track PCNA and RPA1 foci dynamics in HU-treated cells. Compare fork restart rates with/without this compound using DNA fiber assays. Quantify replication stress via Chk1 phosphorylation and cell cycle arrest (flow cytometry) .

Methodological Recommendations

  • Preclinical Models : Prioritize PDX or syngeneic models with defined genetic backgrounds (e.g., ATM/TP53 defects) .
  • PK/PD Bridging : Use mouse plasma exposure data to predict clinically achievable this compound doses (e.g., 160 mg BID) .
  • Immune Profiling : Combine multiplex IHC with single-cell RNA-seq to dissect this compound’s impact on tumor-infiltrating lymphocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.